molecular formula C13H16O3S B1324102 Ethyl 5-(3-oxocyclohexyl)-2-thiophenecarboxylate CAS No. 909421-70-1

Ethyl 5-(3-oxocyclohexyl)-2-thiophenecarboxylate

Cat. No.: B1324102
CAS No.: 909421-70-1
M. Wt: 252.33 g/mol
InChI Key: AZKYIXHVSIWLAY-UHFFFAOYSA-N
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Description

Ethyl 5-(3-oxocyclohexyl)-2-thiophenecarboxylate is a useful research compound. Its molecular formula is C13H16O3S and its molecular weight is 252.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 5-(3-oxocyclohexyl)-2-thiophenecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-(3-oxocyclohexyl)-2-thiophenecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 5-(3-oxocyclohexyl)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H16O3S/c1-2-16-13(15)12-7-6-11(17-12)9-4-3-5-10(14)8-9/h6-7,9H,2-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZKYIXHVSIWLAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(S1)C2CCCC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50641821
Record name Ethyl 5-(3-oxocyclohexyl)thiophene-2-carboxylate
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Molecular Weight

252.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

909421-70-1
Record name Ethyl 5-(3-oxocyclohexyl)-2-thiophenecarboxylate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-(3-oxocyclohexyl)thiophene-2-carboxylate
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Foundational & Exploratory

Pharmacophore properties of 3-oxocyclohexyl thiophene derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Pharmacophore Properties of 3-Oxocyclohexyl Thiophene Derivatives

Abstract

The thiophene nucleus is a cornerstone in medicinal chemistry, recognized as a privileged pharmacophore due to its versatile physicochemical properties and presence in numerous FDA-approved drugs.[1][2] When coupled with a 3-oxocyclohexyl moiety, a novel chemical space with significant therapeutic potential is unlocked. This guide provides an in-depth technical exploration of the putative pharmacophore properties of 3-oxocyclohexyl thiophene derivatives. As this specific scaffold is an emerging area of research, we will construct a hypothetical pharmacophore model based on established principles of thiophene and cyclic ketone bioactivity.[3][4] Subsequently, we will detail the rigorous computational and experimental workflows required to validate and refine this model, offering a practical roadmap for researchers and drug development professionals.

Introduction: The Rationale for a Privileged Scaffold Combination

Thiophene and its derivatives are integral to a wide spectrum of therapeutic agents, demonstrating activities that span from anticancer and kinase inhibition to antimicrobial and anti-inflammatory effects.[5][6] The sulfur atom in the thiophene ring enhances drug-receptor interactions through potential hydrogen bonding and its electron-rich nature contributes to favorable binding characteristics.[2]

The inclusion of a cyclic ketone, specifically a 3-oxocyclohexyl group, introduces key pharmacophoric features. The ketone's carbonyl group can act as a hydrogen bond acceptor, a critical interaction for binding to many biological targets, particularly protein kinases.[7][8] The cyclohexyl ring itself provides a hydrophobic scaffold that can occupy hydrophobic pockets within a receptor's binding site, contributing to binding affinity and selectivity.

This guide will first propose a generalized pharmacophore model for 3-oxocyclohexyl thiophene derivatives and then provide comprehensive, self-validating protocols for its computational and experimental validation.

A Proposed Pharmacophore Model for 3-Oxocyclohexyl Thiophene Derivatives

Based on the known structure-activity relationships of thiophene-containing kinase inhibitors and other biologically active molecules, we can hypothesize a pharmacophore model for this class of compounds.[1][3] This model serves as a foundational hypothesis for guiding the design of new derivatives and for initiating a drug discovery campaign.

The proposed essential features include:

  • One Hydrogen Bond Acceptor (HBA): This is a critical feature, primarily represented by the oxygen atom of the 3-oxocyclohexyl moiety's carbonyl group. This feature is crucial for interactions with hinge regions of kinases and other targets that have hydrogen bond donor residues.

  • One Aromatic/Ring Feature (AR): The thiophene ring itself serves as an aromatic and hydrophobic feature, capable of engaging in π-π stacking or hydrophobic interactions with the target protein.

  • One Hydrophobic Group (HY): The cyclohexyl ring provides a distinct hydrophobic region, which can be essential for anchoring the molecule in a non-polar pocket of the binding site.

  • One or more Hydrogen Bond Donors/Acceptors (HBD/HBA) on the Thiophene Ring: Substituents on the thiophene ring, often an amino group at the 2-position, can provide additional hydrogen bond donor or acceptor capabilities, further stabilizing the ligand-receptor complex. This is a common feature in many biologically active thiophenes, such as those derived from the Gewald synthesis.[9][10]

Caption: A generalized pharmacophore model for 3-oxocyclohexyl thiophene derivatives.

Computational Workflow for Pharmacophore Model Development and Validation

A robust computational approach is the first step in validating and refining the proposed pharmacophore model.[11][12] This workflow is designed to be a self-validating system, incorporating checks and balances to ensure the generated model is predictive and reliable.

Computational Workflow Computational workflow for pharmacophore model development and validation. cluster_0 Phase 1: Model Generation cluster_1 Phase 2: Model Validation cluster_2 Phase 3: Application A 1. Dataset Preparation - Collect known active & inactive compounds - Split into training (80%) and test (20%) sets B 2. Conformational Analysis - Generate low-energy conformers for all molecules A->B C 3. Feature Identification - Identify common chemical features (HBA, HBD, HY, AR) B->C D 4. Pharmacophore Hypothesis Generation - Align active compounds and generate models - Rank models based on fit to active compounds C->D E 5. Test Set Validation - Screen test set against the generated models - Evaluate ability to identify actives D->E F 6. Decoy Set Screening - Create a set of decoy molecules - Screen decoys to assess false positive rate E->F G 7. Statistical Validation - Use metrics like ROC curves and Güner-Henry (GH) scores F->G H 8. Virtual Screening - Use the validated model to screen large compound libraries G->H I 9. Molecular Docking - Dock high-scoring hits into the target's binding site H->I J 10. Candidate Selection - Select promising candidates for experimental testing I->J Experimental Workflow Experimental workflow for synthesis and validation. cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Biological Evaluation cluster_2 Phase 3: SAR Analysis & Model Refinement A 1. Design of Focused Library - Based on the pharmacophore model - Systematically modify each feature B 2. Chemical Synthesis - e.g., Gewald Reaction for 2-aminothiophenes - Purification and structural characterization (NMR, MS) A->B C 3. In Vitro Screening - Primary assay against the biological target (e.g., kinase inhibition assay) B->C D 4. Dose-Response Analysis - Determine IC50/EC50 values for active compounds C->D E 5. Structure-Activity Relationship (SAR) Analysis - Correlate structural changes with biological activity D->E F 6. Refine Pharmacophore Model - Use experimental data to improve the computational model E->F G 7. Lead Optimization - Further chemical modification of the most promising compounds F->G

Caption: A systematic experimental workflow for validating the pharmacophore model.

Detailed Protocol for Experimental Workflow:
  • Design and Synthesis of a Focused Library:

    • Objective: To synthesize a set of compounds that systematically probe the importance of each feature in the pharmacophore model.

    • Procedure:

      • Systematic Modification: Design analogs where each proposed pharmacophoric feature is altered or removed. For example:

        • To test the HBA: reduce the ketone to an alcohol or remove it entirely.

        • To test the HY: use different ring sizes (e.g., cyclopentyl, cycloheptyl) or open-chain analogs.

        • To test the AR: replace the thiophene with other aromatic or non-aromatic rings.

        • To test the HBD/HBA on the thiophene: modify or remove the substituent.

      • Synthesis via Gewald Reaction: A common and efficient method for synthesizing 2-aminothiophenes, particularly those with a fused cyclohexyl ring (tetrahydrobenzo[b]thiophenes), is the Gewald reaction. [9][10][13]This one-pot, multi-component reaction combines a cyclic ketone (like cyclohexanone), an activated nitrile (e.g., malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a base. [13][14]

  • Biological Evaluation:

    • Objective: To determine the biological activity of the synthesized compounds and establish a structure-activity relationship (SAR).

    • Procedure:

      • Primary Assay: Screen all synthesized compounds at a single high concentration (e.g., 10 µM) in a relevant biological assay (e.g., a kinase inhibition assay for anticancer targets, or a bacterial growth inhibition assay for antimicrobial targets).

      • Dose-Response Curves: For compounds that show significant activity in the primary screen, perform dose-response experiments to determine their potency (IC50 or EC50 values).

  • SAR Analysis and Model Refinement:

    • Objective: To correlate the experimental data with the pharmacophore model and refine the hypothesis.

    • Causality: If the removal or modification of a specific pharmacophoric feature leads to a significant loss of activity, it validates the importance of that feature in the model. Conversely, if modifications lead to increased potency, this information can be used to refine the model for the next round of lead optimization.

Quantitative Data and Structure-Activity Relationship (SAR)

The following table presents hypothetical data for a focused library of 3-oxocyclohexyl thiophene derivatives designed to test our proposed pharmacophore model, illustrating how SAR data is generated and interpreted.

Compound IDR1 (on Thiophene)R2 (Cyclohexyl Modification)Biological Activity (IC50, µM)SAR Interpretation
1 (Lead) -NH2=O0.5Baseline activity with all key features present.
2 -H=O> 50Removal of the -NH2 (HBD) group drastically reduces activity, confirming its importance.
3 -NH2-OH (axial)5.2Reduction of the ketone (HBA) to an alcohol significantly decreases potency.
4 -NH2-OH (equatorial)8.9Stereochemistry of the hydroxyl group impacts activity, suggesting a specific orientation for the H-bond is required.
5 -NH2Methylene (-CH2-)> 100Complete removal of the HBA feature abolishes activity.
6 (Phenyl) -NH-Ph=O1.2Replacing the amino group with a larger, more hydrophobic group is tolerated, suggesting a larger pocket.

Conclusion

The 3-oxocyclohexyl thiophene scaffold represents a promising area for the discovery of novel therapeutic agents. While direct research on this specific class of compounds is emerging, a robust pharmacophore model can be hypothesized based on the well-established roles of its constituent moieties in medicinal chemistry. This guide has proposed such a model and, more importantly, has provided detailed, self-validating computational and experimental workflows for its validation and refinement. By following these protocols, researchers can systematically explore the chemical space of 3-oxocyclohexyl thiophene derivatives, elucidate their structure-activity relationships, and ultimately accelerate the identification of potent and selective lead compounds for drug development.

References

  • Thiophene-based derivatives as anticancer agents: An overview on decade's work. (2020). [Source 1, 4]
  • Synthesis, anticancer activity and structure-activity relationship of some anticancer agents based on Cyclopenta (b) thiophene s. [Source 2]
  • A Mini Review on Thiophene-based deriv
  • A Review on Anticancer Activities of Thiophene and Its Analogs. (2020). [Source 5]
  • A green chemistry approach to gewald reaction. [Source 6]
  • Drug Design by Pharmacophore and Virtual Screening Approach. (2022). [Source 7]
  • Multiscale Computational and Pharmacophore-Based Screening of ALK Inhibitors with Experimental Valid
  • Ligand-based pharmacophore modeling, atom-based 3D-QSAR and molecular docking studies on substituted thiazoles and thiophenes as polo-like kinase 1 (Plk1) inhibitors. [Source 9]
  • 2 Pharmacophore modeling, its applications, and experimental validation...
  • Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegener
  • Cyclic-ketoximes as ER beta-selective agonists. [Source 12]
  • Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases. (2022). [Source 13]
  • Pharmacophore Modeling in Computational Drug Design: A Critical Review. (2025). [Source 14]
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Source 15]
  • The Gewald Synthesis: A Versatile Route to Medicinally Important Aminothiophenes. [Source 16]
  • Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. (2021). [Source 17]
  • QSAR-guided pharmacophore modeling and subsequent virtual screening identify novel TYK2 inhibitor. (2019). [Source 18]
  • Gewald reaction - Wikipedia. [Source 19]
  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Source 20]
  • Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate)
  • Activation of G protein-coupled receptors by ketone bodies: Clinical implication of the ketogenic diet in metabolic disorders. [Source 22]
  • Metabolic and Signaling Roles of Ketone Bodies in Health and Disease. [Source 23]
  • Ketone Bodies in the Brain Beyond Fuel Metabolism: From Excitability to Gene Expression and Cell Signaling. [Source 24]
  • Direct β-functionalization of cyclic ketones with aryl ketones via the merger of photoredox and organoc

Sources

Thiophene-Based Heterocyclic Scaffolds: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The thiophene nucleus, a five-membered sulfur-containing heterocycle, stands as a privileged scaffold in medicinal chemistry, celebrated for its vast biological attributes and structural versatility.[1] Its significance is underscored by its presence in numerous FDA-approved drugs spanning a wide array of therapeutic classes, including anticancer, anti-inflammatory, antimicrobial, and cardiovascular agents.[1][2][3] This is largely due to its unique physicochemical properties and its ability to act as a bioisostere for the benzene ring, which allows it to modulate drug-receptor interactions, solubility, and metabolic profiles.[4][5] This guide provides a comprehensive exploration of the thiophene scaffold, from fundamental synthetic strategies to its application in drug design and development. We will delve into the causality behind key synthetic methodologies, analyze structure-activity relationships (SAR), and present detailed protocols and mechanistic diagrams to equip researchers and drug development professionals with field-proven insights for harnessing the full potential of this remarkable heterocycle.

The Thiophene Nucleus: Physicochemical Properties and Bioisosteric Significance

Thiophene (C₄H₄S) is an aromatic heterocycle whose structure is analogous to benzene and pyrrole.[4][6] The sulfur atom's lone pair of electrons participates in the π-electron system, conferring aromatic stability and making the ring more electron-rich and reactive towards electrophilic substitution than benzene.[1] This heightened reactivity allows for diverse functionalization, which is a key reason for its prevalence in drug discovery.

One of the most critical roles of the thiophene ring in medicinal chemistry is its function as a bioisostere of the phenyl group.[5] The similar size, planarity, and aromaticity allow for the substitution of a benzene ring with a thiophene ring in a drug molecule, often with significant and beneficial consequences. This substitution can:

  • Alter Metabolic Pathways: The presence of the sulfur heteroatom introduces a new site for metabolism, potentially diverting it from other, more toxic pathways or improving the pharmacokinetic profile.

  • Enhance Receptor Binding: The sulfur atom can act as a hydrogen bond acceptor, introducing new, favorable interactions with the biological target that may not be possible with a benzene ring.

  • Improve Physicochemical Properties: Modulating properties like solubility and lipophilicity (LogP) is crucial for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

These subtle yet powerful modifications make thiophene a vital tool for lead optimization and the fine-tuning of pharmacological activity.

Core Synthetic Strategies for Thiophene Scaffolds

The construction of the thiophene ring is a well-established field with several robust and versatile named reactions. The choice of method is dictated by the desired substitution pattern on the final product, as each synthesis offers a unique regiochemical outcome.

Gewald Aminothiophene Synthesis

The Gewald reaction is the preeminent method for synthesizing polysubstituted 2-aminothiophenes, which are crucial building blocks for many fused heterocyclic systems and pharmaceutical agents.[7][8] The reaction is a one-pot multicomponent condensation involving a ketone or aldehyde, an α-cyanoester (or other activated nitrile), and elemental sulfur in the presence of a base.[7][9]

The causality of this reaction lies in its sequential nature. It begins with a Knoevenagel condensation to form a stable α,β-unsaturated nitrile intermediate.[10] The subsequent addition of sulfur is the key ring-forming step, followed by cyclization and tautomerization to yield the aromatic 2-aminothiophene.[7] The use of microwave irradiation has been shown to significantly improve reaction times and yields, making it a preferred modern approach.[7]

  • Reactant Preparation: In a 10 mL microwave reactor vial, combine the ketone (1.0 mmol), the active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate, 1.0 mmol), and elemental sulfur (1.1 mmol, 35 mg).

  • Solvent and Catalyst Addition: Add 3 mL of ethanol and a catalytic amount of a suitable base, such as morpholine or diethylamine (0.2 mmol).

  • Microwave Irradiation: Seal the vial and place it in a microwave synthesizer. Irradiate the mixture at 100-120°C for 10-30 minutes. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling the reaction vessel to room temperature, the solvent is removed under reduced pressure.

  • Purification: The resulting crude solid is triturated with cold ethanol, filtered, and washed to yield the pure 2-aminothiophene product. Further purification can be achieved by recrystallization or column chromatography if necessary.

Gewald_Mechanism Start Ketone + α-Cyanoester + Base Knoevenagel Knoevenagel Condensation Start->Knoevenagel Intermediate1 α,β-Unsaturated Nitrile Knoevenagel->Intermediate1 SulfurAdd Sulfur Addition (Nucleophilic Attack) Intermediate1->SulfurAdd Intermediate2 Thiolate Intermediate SulfurAdd->Intermediate2 Cyclization Intramolecular Cyclization Intermediate2->Cyclization Intermediate3 Non-aromatic Thiophene Cyclization->Intermediate3 Tautomerization Tautomerization (Aromatization) Intermediate3->Tautomerization Product 2-Aminothiophene Tautomerization->Product

Caption: Workflow for the Gewald aminothiophene synthesis.

Paal-Knorr Thiophene Synthesis

The Paal-Knorr synthesis is a classic and straightforward method for preparing substituted thiophenes from 1,4-dicarbonyl compounds.[11] The key to this transformation is the use of a sulfurizing agent, which both introduces the sulfur atom and acts as a dehydrating agent to drive the final aromatization step.[11][12]

Historically, phosphorus pentasulfide (P₄S₁₀) was the reagent of choice. However, modern protocols often favor Lawesson's reagent, which is more soluble and often gives cleaner reactions under milder conditions. The mechanism involves the thionation of one or both carbonyls, followed by tautomerization and an intramolecular cyclization, and finally dehydration to form the stable aromatic ring.[12][13]

This protocol is adapted from the efficient procedure developed by Minetto, Taddei, and co-workers.[12]

  • Reaction Setup: In a 10 mL microwave reactor vial equipped with a magnetic stir bar, combine the 1,4-diketone (0.5 mmol) and Lawesson's Reagent (0.6 mmol, 243 mg).

  • Solvent Addition: Add 5 mL of toluene.

  • Vessel Sealing: Securely cap the reaction vessel.

  • Microwave Irradiation: Place the vial in the microwave synthesizer and irradiate the mixture at 150°C for 10-20 minutes. Monitor the reaction progress by TLC.[12]

  • Work-up: After cooling, concentrate the reaction mixture under reduced pressure to remove the toluene.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure substituted thiophene.[12]

Paal_Knorr_Mechanism Diketone 1,4-Dicarbonyl Thionation Thionation (e.g., Lawesson's Reagent) Diketone->Thionation Thioketone Thioketone Intermediate Thionation->Thioketone Enolization Enolization / Thioenolization Thioketone->Enolization Enol Thioenol Tautomer Enolization->Enol Cyclization Nucleophilic Cyclization Enol->Cyclization Dihydrothiophene Dihydrothiophene Derivative Cyclization->Dihydrothiophene Dehydration Dehydration (Aromatization) Dihydrothiophene->Dehydration Product Substituted Thiophene Dehydration->Product

Caption: Reaction pathway for the Paal-Knorr thiophene synthesis.

Fiesselmann Thiophene Synthesis

The Fiesselmann synthesis is a highly valuable method for generating 3-hydroxy-2-thiophenecarboxylic acid derivatives.[14] It proceeds via the base-catalyzed reaction of thioglycolic acid derivatives with α,β-acetylenic esters.[14][15] The mechanism involves a sequence of Michael additions to form a thioacetal, followed by an intramolecular Dieckmann condensation to forge the ring.[6][15] The final product is achieved after elimination and tautomerization, driven by the stability of the resulting aromatic system.[15] This synthesis is particularly useful for creating electron-rich thiophenes that can be further functionalized.[15] For instance, Scott utilized this approach to synthesize a p38 kinase inhibitor.[14]

Thiophene in Drug Design: Structure-Activity Relationship (SAR) Insights

The biological activity of thiophene derivatives is profoundly influenced by the nature and position of substituents on the ring.[16][17] Understanding these Structure-Activity Relationships (SAR) is fundamental to rational drug design.

  • Anticancer Activity: Thiophene analogs can interact with a wide range of cancer-specific targets, including various kinases, topoisomerase, and tubulin.[16][17][18] The SAR often depends on the specific target. For example, in the development of kinase inhibitors, specific substitutions on the thiophene ring are designed to occupy hydrophobic pockets or form key hydrogen bonds within the ATP-binding site of the enzyme.[16] Fused systems, such as thieno[3,2-d]pyrimidines, have shown potent activity as dual EGFR/VEGFR inhibitors.[16]

  • Anti-inflammatory Activity: Many thiophene-based anti-inflammatory agents function by inhibiting cyclooxygenase (COX) or lipoxygenase (LOX) enzymes.[19][20] SAR studies have revealed that the presence of acidic moieties (like carboxylic acids), amides, and specific alkyl or alkoxy groups are crucial for activity.[19] These groups often mimic the arachidonic acid substrate, allowing the drug to bind to the active site of the enzyme.

  • Antimicrobial Activity: The antimicrobial profile of thiophene derivatives can be tuned by their substitution patterns. Preliminary SAR analysis suggests that introducing appropriate substituents at the C5 position of the thiophene ring can enhance antibacterial activity.[21] Fusing the thiophene ring with other heterocyclic systems like pyrazole, triazole, or pyrimidine has also proven to be a successful strategy for developing potent antimicrobial agents.[22]

Therapeutic Applications of Thiophene-Based Drugs

The versatility of the thiophene scaffold is reflected in the broad spectrum of its therapeutic applications.[3][4][23] Thiophene-containing molecules have been successfully developed into drugs for treating a multitude of diseases.[24][25]

Therapeutic AreaMechanism of Action / Target
Anticancer Kinase inhibition, Topoisomerase inhibition, Tubulin interaction, Apoptosis induction[17][26]
Anti-inflammatory Cyclooxygenase (COX) and Lipoxygenase (LOX) inhibition[19][27]
Antimicrobial Inhibition of essential bacterial enzymes, membrane permeabilization[22][28]
Antiviral Inhibition of viral enzymes (e.g., HIV-1 protease)[24]
CNS Disorders Receptor antagonism (e.g., serotonin, muscarinic)[4][5]
Cardiovascular Anticoagulation (Factor Xa inhibition), Antiplatelet (P2Y₁₂ receptor antagonism)[4]
Table 1: Selected FDA-Approved Drugs Featuring a Thiophene Scaffold
Drug NameTherapeutic ClassBrief Structural Note
Olanzapine Atypical AntipsychoticFeatures a thieno[2,3-b][6][14]benzodiazepine core.
Clopidogrel AntiplateletA thieno[3,2-c]pyridine derivative, it's a prodrug.
Prasugrel AntiplateletAlso a thieno[3,2-c]pyridine derivative with a different activation profile.
Rivaroxaban AnticoagulantContains a central oxazolidinone ring with a morpholinone and a chlorothiophene moiety.[4]
Tiotropium Anticholinergic (COPD)A quaternary ammonium compound featuring two thiophene rings.[4]
Duloxetine SNRI (Antidepressant)Contains a naphthyl ether linked to a thiophene ring.
Sertaconazole AntifungalAn imidazole derivative containing a benzothiophene moiety.[23]
Dorzolamide Carbonic Anhydrase InhibitorA sulfonamide based on a thieno[2,3-b]thiopyran core, used for glaucoma.[23]

Future Perspectives and Challenges

The thiophene scaffold continues to be a fertile ground for drug discovery.[16] Future research will likely focus on several key areas:

  • Novel Scaffolds: Exploration of new, complex, and fused thiophene-based heterocyclic systems to target novel biological space.

  • Targeted Therapies: Designing highly selective thiophene derivatives for specific enzyme isoforms or receptor subtypes to minimize off-target effects and improve safety profiles.[29]

  • Drug Resistance: Developing thiophene-based antimicrobials that can overcome existing resistance mechanisms in pathogenic bacteria and fungi.[28]

Despite the successes, challenges remain. The synthesis of complex, multi-substituted thiophenes can be non-trivial, requiring multi-step procedures. Furthermore, as with any aromatic scaffold, potential metabolic liabilities, such as the formation of reactive epoxide intermediates, must be carefully evaluated during the drug development process.

References

  • Fiesselmann thiophene synthesis. (n.d.). In Wikipedia. Retrieved February 22, 2026, from [Link]

  • Gewald reaction. (n.d.). In Wikipedia. Retrieved February 22, 2026, from [Link]

  • Paal-Knorr Thiophene Synthesis. (n.d.). WBM.io. Retrieved February 22, 2026, from [Link]

  • A Mini Review on Thiophene-based derivatives as anticancer agents. (n.d.). K.T.H.M. College. Retrieved February 22, 2026, from [Link]

  • Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. Retrieved from [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiophene. (n.d.). Pharmaguideline. Retrieved February 22, 2026, from [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2024). RSC Publishing. Retrieved February 22, 2026, from [Link]

  • Fiesselmann thiophene synthesis. (n.d.). Grokipedia. Retrieved February 22, 2026, from [Link]

  • First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. (2010). Molecules, 15(7), 4664-4672. [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2022). RSC Advances, 12(42), 27367-27393. [Link]

  • Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents. (2013). Molecules, 18(10), 12793-12813. [Link]

  • Paal–Knorr synthesis. (n.d.). In Wikipedia. Retrieved February 22, 2026, from [Link]

  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (2020). The Journal of Organic Chemistry, 85(14), 8966-8975. [Link]

  • Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. (2020). ChemRxiv. Retrieved from [Link]

  • Fiesselmann thiophene synthesis | Request PDF. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses. (2016). Molecules, 21(2), 221. [Link]

  • Paal-Knorr Thiophene Synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 22, 2026, from [Link]

  • Thiophene-based derivatives as anticancer agents: An overview on decade's work. (2020). Bioorganic Chemistry, 102, 104058. [Link]

  • A Review on Anticancer Activities of Thiophene and Its Analogs. (2020). ResearchGate. Retrieved from [Link]

  • A Review on Anticancer Activities of Thiophene and Its Analogs. (2020). Anti-Cancer Agents in Medicinal Chemistry, 20(14), 1670-1688. [Link]

  • Structure-Activity Relationships of Thiophene Derivatives of Biological Interest. (2007). Sulfur reports, 28(1), 1-59. [Link]

  • Thiophene: Synthesis and Medicinal Uses. (n.d.). Scribd. Retrieved February 22, 2026, from [Link]

  • Biological Activities of Thiophenes. (2024). Encyclopedia MDPI. Retrieved February 22, 2026, from [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2024). RSC Medicinal Chemistry. [Link]

  • The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (2025). Cognizance Journal of Multidisciplinary Studies, 5(1), 267-273. [Link]

  • Therapeutic importance of synthetic thiophene. (2014). Journal of Chemical and Pharmaceutical Research, 6(1), 173-180. [Link]

  • Biological Diversity of Thiophene: A Review. (2012). Journal of Advanced Scientific Research, 3(3), 03-10. [Link]

  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). Molecules, 26(14), 4337. [Link]

  • Therapeutic Potential of Thiophene Compounds: A Mini-Review. (2022). ResearchGate. Retrieved from [Link]

  • Scheme 6. Mechanism of Fiesselmann thiophene synthesis. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Structure–activity relationship (SAR) of thiophene‐thiazole and pyrimidine derivatives. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). Molecules, 26(14), 4337. [Link]

  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (2024). Frontiers in Microbiology, 15. [Link]

  • Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. (2022). Molecules, 27(4), 1386. [Link]

  • Quantitative Structure–Activity Relationship Analysis of Thiophene Derivatives to Explore the Structural Requirements for c-Jun NH2-Terminal Kinase 1 Inhibitory Activity. (2019). Journal of Reports in Pharmaceutical Sciences, 8(1), 115. [Link]

  • Hinsberg Thiophene Synthesis. (n.d.). ideXlab. Retrieved February 22, 2026, from [Link]

  • Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide. (2024). Polycyclic Aromatic Compounds. [Link]

  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). Molecules, 26(14), 4337. [Link]

  • Thiophene ppt 1. (2018). Slideshare. Retrieved from [Link]

  • Hinsberg synthesis. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

  • The Mechanism of the Hinsberg Thiophene Ring Synthesis. (1965). Journal of the American Chemical Society, 87(8), 1785-1788. [Link]

Sources

Methodological & Application

Synthesis of Ethyl 5-(3-oxocyclohexyl)-2-thiophenecarboxylate via Suzuki coupling

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of Ethyl 5-(3-oxocyclohexyl)-2-thiophenecarboxylate

Executive Summary

This application note details a robust, two-step protocol for the synthesis of Ethyl 5-(3-oxocyclohexyl)-2-thiophenecarboxylate . This scaffold is a critical intermediate in the development of kinase inhibitors and metabolically stable drug candidates.

The synthesis addresses a specific chemoselective challenge: installing a saturated cyclohexanone ring onto a heteroaromatic thiophene core. Direct coupling to form sp²-sp³ bonds with secondary alkyl halides is often plagued by


-hydride elimination. To ensure high yields and reproducibility, this protocol utilizes a Suzuki-Miyaura coupling with an enone boronate , followed by a chemoselective hydrogenation  that preserves the thiophene ring and the ketone functionality.

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on forming the C(thiophene)-C(cyclohexyl) bond. We bypass the unstable 3-oxocyclohexylboronic acid by using its unsaturated surrogate, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one .

  • Step 1 (C-C Bond Formation): Palladium-catalyzed cross-coupling of ethyl 5-bromothiophene-2-carboxylate with the enone boronate.

  • Step 2 (Saturation): Catalytic hydrogenation of the resulting enone double bond. Critical Control Point: The thiophene sulfur can poison hydrogenation catalysts; conditions are optimized to mitigate this while preventing over-reduction of the ketone or the thiophene ring.

Retrosynthesis Target Target Molecule (Saturated Ketone) Intermediate Intermediate (Enone) Target->Intermediate Hydrogenation (H2, Pd/C) Precursors Precursors: 1. Ethyl 5-bromothiophene-2-carboxylate 2. Enone Boronate Ester Intermediate->Precursors Suzuki Coupling (Pd(dppf)Cl2)

Figure 1: Retrosynthetic strategy utilizing an enone intermediate to bypass sp³-coupling limitations.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling

Objective: Synthesis of Ethyl 5-(3-oxocyclohex-1-enyl)-2-thiophenecarboxylate.

ParameterSpecificationRationale
Catalyst Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)Bidentate ligand (dppf) prevents rapid protodeboronation of the enone boronate better than Pd(PPh₃)₄.
Base K₂CO₃ (2.0 equiv)Mild enough to prevent aldol polymerization of the enone product; strong enough for transmetallation.
Solvent 1,4-Dioxane / Water (4:1)High solubility for organic reactants and inorganic base; promotes rapid reaction rates at 80°C.

Step-by-Step Procedure:

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine:

    • Ethyl 5-bromothiophene-2-carboxylate (1.0 equiv, 5.0 mmol, 1.17 g)

    • 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one (1.2 equiv, 6.0 mmol, 1.33 g)

    • K₂CO₃ (2.0 equiv, 10.0 mmol, 1.38 g)

  • Solvent Addition: Add 1,4-Dioxane (20 mL) and degassed Water (5 mL).

  • Degassing: Sparge the mixture with Argon or Nitrogen for 10 minutes. Note: Oxygen removal is critical to prevent homocoupling and catalyst deactivation.

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 0.25 mmol, 204 mg).

  • Reaction: Heat the mixture to 80°C under an inert atmosphere for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LCMS for the disappearance of the bromide.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (50 mL) and wash with Water (2 x 30 mL) and Brine (30 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the residue via flash column chromatography (SiO₂, Gradient: 0-30% EtOAc in Hexanes).

    • Expected Yield: 75–85%

    • Appearance: Yellowish solid or oil.

Protocol B: Chemoselective Hydrogenation

Objective: Selective reduction of the alkene to the alkane without reducing the ketone or the thiophene ring.

Technical Insight: Thiophene sulfur acts as a catalyst poison, slowing down Pd/C. Standard loadings (1-5%) may stall. We use a higher loading (10-20 wt%) and mild pressure to drive the reaction without reducing the aromatic ring.

Step-by-Step Procedure:

  • Setup: Dissolve the enone intermediate (1.0 equiv, ~3.5 mmol) in Ethyl Acetate (30 mL). Note: Avoid MeOH if acetal formation is a risk, though MeOH often accelerates hydrogenation.

  • Catalyst: Add 10% Pd/C (50 wt% water wet). Use 20 wt% loading relative to the substrate mass (e.g., if using 1 g of substrate, use 200 mg of catalyst).

  • Hydrogenation: Purge the flask with Nitrogen (3x), then Hydrogen (3x). Attach a Hydrogen balloon (1 atm).

  • Reaction: Stir vigorously at Room Temperature for 16–24 hours.

    • Monitoring: Check LCMS every 4 hours. Look for Mass [M+2H]. If the reaction stalls, refresh the hydrogen balloon.

    • Troubleshooting: If no conversion is observed after 6 hours, warm to 40°C. Do not exceed 50°C to avoid reducing the thiophene.

  • Workup: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad thoroughly with Ethyl Acetate.

    • Safety: Do not let the Pd/C filter cake dry out completely in air (pyrophoric risk). Keep wet with solvent.

  • Isolation: Concentrate the filtrate. The product is usually pure enough for the next step. If necessary, purify via a short silica plug.

Process Visualization

Workflow cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Hydrogenation Start Start: Ethyl 5-bromothiophene-2-carboxylate Mix Add Enone Boronate Pd(dppf)Cl2, K2CO3 Dioxane/H2O Start->Mix Heat Heat to 80°C 4-6 Hours Mix->Heat Workup1 Extraction (EtOAc) & Flash Column Heat->Workup1 Dissolve Dissolve Enone in EtOAc Workup1->Dissolve Intermediate Isolated Cat Add 10% Pd/C (20 wt% loading) Dissolve->Cat H2 Stir under H2 (1 atm) RT, 16-24h Cat->H2 Filter Filter (Celite) & Concentrate H2->Filter Final Final Filter->Final Final Product: Ethyl 5-(3-oxocyclohexyl)-2-thiophenecarboxylate

Figure 2: Operational workflow for the two-step synthesis.

Quality Control & Troubleshooting

IssueDiagnosticRoot CauseSolution
Stalled Coupling SM Bromide remains on TLCOxygen poisoning or inactive catalystDegas solvents thoroughly; ensure Pd(dppf)Cl₂ is fresh (red/orange color, not black).
Protodeboronation "Cyclohexenone" detected in MSHydrolysis of boronate before couplingSwitch to anhydrous conditions (Dioxane/DMF) with Cs₂CO₃ or reduce water ratio.
Stalled Hydrogenation Enone remainsThiophene poisoning of Pd surfaceIncrease catalyst loading to 30 wt%; try Pearlman’s Catalyst (Pd(OH)₂/C).
Over-reduction Alcohol product (M+4)Reaction time too longMonitor strictly; stop reaction immediately upon disappearance of alkene.

Analytical Data Expectations:

  • ¹H NMR (CDCl₃):

    • Product: Look for the disappearance of the alkene proton signal (typically ~6.0-6.5 ppm in the enone).

    • Thiophene:[1][2][3][4] Two doublets (or d,d) in the aromatic region (~6.8–7.8 ppm).

    • Ethyl Ester: Quartet (~4.3 ppm) and Triplet (~1.3 ppm).

    • Cyclohexyl:[5][6] Multiplets in the 1.5–3.0 ppm range; distinct lack of vinyl protons.

References

  • Suzuki-Miyaura Coupling on Thiophenes

    • Title: Arylation of halogenated thiophene carboxyl
    • Source: Arabian Journal of Chemistry.
    • URL:[Link]

  • Enone Boronate Reagent Info: Title: 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one (Product Page). Source: TCI Chemicals.
  • Hydrogenation in the Presence of Thiophenes

    • Title: Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide (Mechanism of sulfur poisoning/selectivity).
    • Source: Organic Letters (via Organic-Chemistry.org).
    • URL:[Link]

  • General Review of Cyclohexenone Synthesis

    • Title: Cyclohexenone synthesis.[7][8][9]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

Sources

Application Notes & Protocols: Synthesis of Ethyl 5-(3-oxocyclohexyl)-2-thiophenecarboxylate via the Gewald Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of ethyl 5-(3-oxocyclohexyl)-2-thiophenecarboxylate, a polysubstituted thiophene derivative of interest in medicinal chemistry and materials science. The protocol leverages the Gewald multicomponent reaction, a robust and efficient method for the one-pot synthesis of 2-aminothiophenes.[1][2][3] This guide details the reaction mechanism, a step-by-step experimental protocol, purification techniques, and critical scientific insights to ensure successful and reproducible synthesis. It is intended for researchers, chemists, and professionals in drug development and chemical synthesis.

Introduction and Scientific Background

The Gewald reaction, first reported by Karl Gewald in 1966, is a cornerstone of heterocyclic chemistry.[4] It is a one-pot, three-component reaction (G-3CR) that combines a carbonyl compound (an aldehyde or ketone), an α-cyanoester (or other active methylene nitrile), and elemental sulfur in the presence of a basic catalyst to form a highly substituted 2-aminothiophene.[1][2][4] The operational simplicity, mild reaction conditions, and broad substrate scope have made the Gewald reaction a favored method for generating diverse thiophene libraries for drug discovery and materials research.[5][6]

The target molecule, ethyl 5-(3-oxocyclohexyl)-2-thiophenecarboxylate, is synthesized via a two-stage process beginning with a classic Gewald reaction to form an intermediate, ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, which is then modified. The initial Gewald reaction utilizes cyclohexanone, ethyl cyanoacetate, and elemental sulfur.

Reaction Mechanism: The mechanism of the Gewald reaction is well-studied and proceeds through several key stages.[6][7][8]

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the ketone (cyclohexanone) and the active methylene compound (ethyl cyanoacetate).[4][8][9] This forms a stable α,β-unsaturated cyanoester intermediate.

  • Sulfur Addition (Thiolation): Elemental sulfur (typically S8) adds to the α-carbon of the Knoevenagel adduct. The exact mechanism of sulfur activation and addition is complex, but it results in a thiolated intermediate.[7][8]

  • Ring Closure: The newly formed sulfur nucleophile attacks the nitrile group intramolecularly, leading to the formation of a five-membered thiophene ring.[4][9]

  • Tautomerization: A final prototropic shift results in the stable, aromatic 2-aminothiophene product.[4][9]

The final conversion to the target 3-oxocyclohexyl moiety requires subsequent chemical modification of the initial tetrahydrobenzothiophene product, which is outside the scope of the primary Gewald reaction but is a necessary consideration for the overall synthetic strategy. This guide focuses on the critical Gewald reaction step.

Experimental Protocol: Synthesis of the Thiophene Core

This protocol details the synthesis of the key intermediate, ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, which is the direct product of the Gewald reaction.

Reagents and Materials
ReagentFormulaMW ( g/mol )Amount (mmol)Mass/VolumeProperties
CyclohexanoneC₆H₁₀O98.1410.00.98 g (1.03 mL)Purity: ≥99%
Ethyl CyanoacetateC₅H₇NO₂113.1210.01.13 g (1.06 mL)Purity: ≥99%
Sulfur (elemental)S32.0610.00.32 gFinely powdered
Diethylamine(C₂H₅)₂NH73.1410.00.73 g (1.04 mL)Catalyst
EthanolC₂H₅OH46.07-20 mLSolvent, 200 proof
Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Combine Cyclohexanone, Ethyl Cyanoacetate, Sulfur in Ethanol add_base Add Diethylamine (dropwise) prep->add_base 1 stir Stir at 40-50°C (4 hours) add_base->stir 2 rest Keep at RT (overnight) stir->rest 3 pour Pour into ice-cold water rest->pour 4 filter Filter the precipitate pour->filter 5 wash Wash with cold water filter->wash 6 dry Dry the solid product wash->dry 7 recrystallize Recrystallize from Ethanol/Water dry->recrystallize 8

Caption: Overall workflow for the Gewald synthesis of the thiophene intermediate.

Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine cyclohexanone (10.0 mmol, 1.03 mL), ethyl cyanoacetate (10.0 mmol, 1.06 mL), and finely powdered elemental sulfur (10.0 mmol, 0.32 g) in ethanol (20 mL).

    • Scientist's Note: Using finely powdered sulfur is crucial for achieving good dispersion and reactivity.[3] Ethanol is a common and effective solvent for this reaction, though other alcohols or DMF can also be used.

  • Catalyst Addition: Begin stirring the mixture. Slowly add diethylamine (10.0 mmol, 1.04 mL) dropwise to the flask at room temperature. An exothermic reaction may be observed.

    • Rationale: Diethylamine acts as the basic catalyst required to initiate the Knoevenagel condensation.[10] A stoichiometric amount is often used, though catalytic amounts can be effective in some modified procedures.[11][12] Dropwise addition helps to control the initial exotherm.

  • Reaction Conditions: After the addition of the base is complete, heat the reaction mixture to 40–50°C and maintain stirring for 4 hours.[10]

    • Monitoring Tip: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes 3:7). The disappearance of starting materials and the appearance of a new, UV-active spot indicates product formation.

  • Crystallization: After 4 hours, turn off the heating and allow the mixture to stir at room temperature overnight.[10] The product will often precipitate from the solution during this time.

  • Isolation: Pour the reaction mixture into 100 mL of ice-cold water with stirring. This will cause the complete precipitation of the crude product.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any residual base and solvent.

  • Drying: Dry the collected solid under vacuum or in a desiccator.

  • Recrystallization: For higher purity, recrystallize the crude product from an ethanol/water mixture or another suitable solvent system like ethyl acetate/hexanes.

Subsequent Modification to Target Molecule

The synthesized ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate serves as the precursor to the final target. Achieving the desired 3-oxocyclohexyl moiety requires further synthetic steps, which typically involve:

  • Deamination/Sandmeyer Reaction: Conversion of the 2-amino group to a different functional group or its removal.

  • Hydrolysis and Oxidation: Modification of the cyclohexene ring fused to the thiophene to introduce the ketone functionality.

These subsequent transformations are highly specific and require separate protocol development based on established organic synthesis methodologies.

Troubleshooting and Expert Insights

  • Low Yield: If the yield is poor, ensure the sulfur was finely powdered and the reagents were of high purity. The reaction is sensitive to the quality of the starting materials. Some cyclic ketones can have lower reactivity compared to aldehydes.[13]

  • Side Reactions: The formation of colored impurities is common. These are often polymeric sulfur-containing byproducts. A thorough wash and recrystallization are essential for their removal.

  • Microwave-Assisted Synthesis: For improved reaction times and potentially higher yields, microwave irradiation has been successfully applied to the Gewald reaction.[4][9] Typical conditions might involve heating the same reagent mixture in a sealed microwave vessel for 10-20 minutes.

Mechanism Visualization

G cluster_mech Gewald Reaction Mechanism Start Ketone + α-Cyanoester Knoevenagel Knoevenagel Intermediate Start->Knoevenagel + Base - H₂O SulfurAdduct Sulfur Adduct Knoevenagel->SulfurAdduct + S₈ ThiopheneRing Cyclized Intermediate SulfurAdduct->ThiopheneRing Intramolecular Attack Product 2-Aminothiophene (Final Product) ThiopheneRing->Product Tautomerization

Caption: Simplified schematic of the key stages in the Gewald reaction mechanism.

Conclusion

The Gewald reaction provides a direct and efficient pathway to valuable polysubstituted 2-aminothiophenes. The protocol described herein for the synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is robust and serves as a critical first stage in the synthesis of more complex molecules like ethyl 5-(3-oxocyclohexyl)-2-thiophenecarboxylate. By understanding the mechanism and paying close attention to procedural details, researchers can reliably produce these important heterocyclic scaffolds for further investigation.

References

  • Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. Retrieved from [Link]

  • (2011). The Gewald multicomponent reaction. Mol Divers, 15, 3-33. Retrieved from [Link]

  • Gorelsky, S. I., et al. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. Retrieved from [Link]

  • (n.d.). Gewald reaction. Wikipedia. Retrieved from [Link]

  • Gorelsky, S. I., et al. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. Retrieved from [Link]

  • (2011). The Gewald multicomponent reaction. PubMed. Retrieved from [Link]

  • Reddy, T. R., et al. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. ACS Omega. Retrieved from [Link]

  • (n.d.). Gewald Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • Sahu, S., et al. (2012). A green chemistry approach to gewald reaction. Der Pharma Chemica, 4(2), 751-756. Retrieved from [Link]

  • (n.d.). Using a Nitrile and Sulfur as Nucleophiles (Gewald Reaction). Thieme E-Books. Retrieved from [Link]

  • (2025). Gewald Reaction. J&K Scientific LLC. Retrieved from [Link]

  • Mack, J., et al. (2014). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules, 19(4), 4538-4547. Retrieved from [Link]

  • Dömling, A., et al. (2010). Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. Journal of Combinatorial Chemistry, 12(1), 111-118. Retrieved from [Link]

  • (2025). Synthesis of tetrasubstituted thiophenes on solid-support using the Gewald reaction. Tetrahedron Letters, 42(41), 7181-7184. Retrieved from [Link]

  • (n.d.). Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophe - Physics @ Manasagangotri. Physics Department, University of Mysore. Retrieved from [Link]

  • Arora, R., et al. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. Research Journal of Pharmacy and Technology, 14(7), 3601-3606. Retrieved from [Link]

Sources

Application Note: Ethyl 5-(3-oxocyclohexyl)-2-thiophenecarboxylate in Drug Discovery

[1]

Executive Summary

Ethyl 5-(3-oxocyclohexyl)-2-thiophenecarboxylate (CAS: 909421-70-1) is a high-value bifunctional scaffold utilized in Fragment-Based Drug Discovery (FBDD) and Lead Optimization . Its structural uniqueness lies in the combination of a heteroaromatic core (thiophene) with a non-planar, functionalized aliphatic ring (3-oxocyclohexyl).

This guide details the application of this compound as a versatile building block for generating diverse chemical libraries. By exploiting its orthogonal reactive handles—the ketone (for reductive amination/addition) and the ester (for hydrolysis/amidation)—researchers can rapidly access novel chemical space relevant to Kinase Inhibitors , GPCR Antagonists , and Metabolic Enzyme Modulators .

Structural Analysis & Pharmacophore Potential

The compound serves as a "privileged structure" due to its ability to mimic biologically active motifs while offering distinct vectors for substitution.

Structural FeatureChemical FunctionalityMedicinal Chemistry Application
Thiophene Core Bioisostere of PhenylImproves lipophilicity and metabolic stability; reduces "flatness" compared to benzene.
Ethyl Ester (C2) Masked Carboxylic AcidPrecursor for amide coupling (peptidomimetics) or reduction to primary alcohols (linkers).
3-Oxocyclohexyl (C5) Cyclic KetoneCritical Handle. Allows for stereoselective introduction of amines (solubility) or quaternary centers. Adds sp³ character ("Escape from Flatland").
Strategic Value: "Escape from Flatland"

Modern drug discovery emphasizes increasing the fraction of sp³-hybridized carbons (

3-oxocyclohexyl

Experimental Protocols

Protocol A: Divergent Library Synthesis via Reductive Amination

Objective: To functionalize the C5-position ketone with diverse amines to generate a library of potential GPCR ligands. Mechanism: The ketone undergoes condensation with a primary or secondary amine to form an imine/iminium ion, which is subsequently reduced to an amine.

Reagents:

  • Scaffold: Ethyl 5-(3-oxocyclohexyl)-2-thiophenecarboxylate (1.0 eq)

  • Amine (R-NH₂): Diverse set (e.g., morpholine, benzylamine) (1.2 eq)

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 eq) or Sodium Cyanoborohydride.

  • Solvent: 1,2-Dichloroethane (DCE) or THF.

  • Acid Catalyst: Acetic Acid (AcOH) (1.0 eq).

Step-by-Step Methodology:

  • Preparation: In a 20 mL scintillation vial, dissolve Ethyl 5-(3-oxocyclohexyl)-2-thiophenecarboxylate (100 mg, 0.40 mmol) in DCE (4 mL).

  • Imine Formation: Add the selected Amine (0.48 mmol) and Acetic Acid (23 µL, 0.40 mmol). Stir at room temperature for 30–60 minutes to ensure imine formation.

    • Expert Note: For less reactive amines (e.g., anilines), mild heating (40°C) or adding molecular sieves may be required to drive equilibrium.

  • Reduction: Cool the mixture to 0°C. Add STAB (127 mg, 0.60 mmol) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight (12–16 h). Monitor by LC-MS for the disappearance of the ketone (M+H = 253.1).

  • Quench: Quench with saturated aqueous NaHCO₃ (5 mL).

  • Extraction: Extract with DCM (3 x 5 mL). Dry combined organics over Na₂SO₄, filter, and concentrate.

  • Purification: Purify via preparative HPLC or flash chromatography (Gradient: 0–10% MeOH in DCM).

Validation Criteria:

  • Yield: >60% isolated yield.

  • Purity: >95% by HPLC.

  • Stereochemistry: The product will be a mixture of cis/trans diastereomers. For lead optimization, separate isomers using Chiral SFC.

Protocol B: Scaffold Activation (Hydrolysis & Amide Coupling)

Objective: To convert the C2-ester into an amide, linking the scaffold to a "Warhead" or specificity pocket binder.

Step-by-Step Methodology:

  • Hydrolysis:

    • Dissolve the scaffold (1.0 eq) in THF/MeOH/H₂O (3:1:1).

    • Add LiOH·H₂O (3.0 eq). Stir at RT for 4 hours.

    • Acidify with 1N HCl to pH 2. Extract with EtOAc.

    • Result:5-(3-oxocyclohexyl)-2-thiophenecarboxylic acid .[][2]

  • Coupling (HATU Method):

    • Dissolve the Acid (1.0 eq) in DMF.

    • Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 5 mins.

    • Add the Target Amine (1.1 eq). Stir for 2–4 hours.

    • Workup: Dilute with water, extract with EtOAc, wash with LiCl (aq) to remove DMF.

Visualizing the Application Workflow

The following diagram illustrates the "Divergent Synthesis" strategy, showing how this single scaffold can generate two distinct classes of compounds.

GScaffoldEthyl 5-(3-oxocyclohexyl)-2-thiophenecarboxylate(Starting Material)RedAmReductive Amination(R-NH2, STAB)Scaffold->RedAmKetoneFunct.HydrolysisHydrolysis(LiOH, THF/H2O)Scaffold->HydrolysisEsterFunct.AmineLibLibrary A:Amino-Cyclohexyl Derivatives(Solubility/Basic Center)RedAm->AmineLibAmineLib->HydrolysisSequentialModificationAcidIntIntermediate:Carboxylic AcidHydrolysis->AcidIntCouplingAmide Coupling(HATU, R'-NH2)AcidInt->CouplingAmideLibLibrary B:Thiophene-Amides(Target Specificity)Coupling->AmideLib

Caption: Divergent synthesis workflow transforming the bifunctional scaffold into two distinct chemical libraries (Amino-derivatives and Amides).

Case Study: Theoretical Application in Kinase Inhibitor Design

Hypothesis: The thiophene core can act as a hinge binder, while the 3-oxocyclohexyl group projects into the solvent-exposed region, allowing for solubilizing groups to be attached.

  • Step 1 (Core Synthesis): Use Protocol B to attach a hinge-binding motif (e.g., an amino-indazole) to the thiophene carboxylic acid.

  • Step 2 (Solubility Optimization): Use Protocol A on the resulting intermediate. React the cyclohexyl ketone with morpholine or piperazine.

  • Result: A dual-functionalized molecule where the amide anchors the drug to the protein, and the amine on the cyclohexyl ring improves oral bioavailability (pK > 100 nm).

References

  • Thiophene Bioisosteres

    • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Elsevier. (Chapter on Bioisosterism: Thiophenes vs. Phenyls).
    • Source:

  • Reductive Amination in Drug Discovery

    • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures". Journal of Organic Chemistry, 61(11), 3849–3862.
    • Source:

  • Fragment-Based Drug Discovery (FBDD)

    • Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: trends and techniques". Nature Reviews Drug Discovery, 15, 605–619.
    • Source:

  • Compound Data Source

    • PubChem CID: 54168912 (Ethyl 5-(3-oxocyclohexyl)
    • Source:

Application Notes and Protocols: Leveraging 3-Oxocyclohexyl Thiophene Intermediates for Advanced Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Thiophene Scaffolds in Modern Drug Discovery

The thiophene nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs and biologically active compounds.[1][2][3] Its isosteric relationship with the benzene ring allows it to mimic phenyl groups while offering unique physicochemical properties, such as altered solubility, improved drug-receptor interactions, and different metabolic profiles.[1][4][5] Thiophene derivatives exhibit a vast array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antipsychotic properties, making them a focal point for the development of novel therapeutics.[2][4][5][6]

A particularly powerful strategy in the synthesis of complex, drug-like molecules involves the use of highly functionalized, poly-substituted thiophenes as versatile intermediates. Among these, aminothiophenes derived from cyclic ketones, such as cyclohexanone, represent a critical class of building blocks. These intermediates, which can be considered derivatives of a "3-oxocyclohexyl" precursor, provide a robust platform for the construction of fused heterocyclic systems, most notably thieno[2,3-b]pyridines, which are themselves of significant pharmacological interest.[7][8]

This guide provides an in-depth exploration of the synthesis and application of these pivotal intermediates, with a focus on field-proven protocols and the underlying chemical principles that ensure success.

Core Synthesis Strategy: The Gewald Reaction for 2-Aminothiophene Scaffolds

The most efficient and widely adopted method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald three-component reaction.[9][10][11] This one-pot synthesis elegantly combines a ketone (or aldehyde), an α-cyanoester (or other activated nitrile), and elemental sulfur in the presence of a basic catalyst to afford the desired 2-aminothiophene.[9][12] When cyclohexanone is used as the ketone component, the product is a 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene, a direct precursor for a wide range of fused heterocycles.

The reaction proceeds through a sequence of well-established steps:

  • Knoevenagel Condensation: The base catalyzes the condensation of the ketone (cyclohexanone) with the active methylene compound (e.g., malononitrile or ethyl cyanoacetate) to form an α,β-unsaturated nitrile.[11][13]

  • Michael Addition of Sulfur: Elemental sulfur adds to the β-position of the unsaturated nitrile.

  • Cyclization and Tautomerization: The intermediate undergoes intramolecular cyclization, followed by tautomerization to yield the stable aromatic 2-aminothiophene ring.[14]

The versatility of the Gewald reaction allows for the creation of a diverse library of thiophene intermediates by varying the ketone and the activated nitrile components.[9]

Visualizing the Gewald Reaction Workflow

Gewald Reaction Workflow Figure 1: Gewald Reaction Workflow for Tetrahydrobenzothiophene Synthesis Cyclohexanone Cyclohexanone Knoevenagel Knoevenagel Condensation Cyclohexanone->Knoevenagel ActivatedNitrile Activated Nitrile (e.g., Malononitrile) ActivatedNitrile->Knoevenagel Sulfur Elemental Sulfur (S8) Thiolation Thiolation & Cyclization Sulfur->Thiolation Base Base (e.g., Morpholine, L-Proline) Base->Knoevenagel Knoevenagel->Thiolation Aminothiophene 2-Amino-4,5,6,7-tetrahydro- benzo[b]thiophene Thiolation->Aminothiophene

Caption: Figure 1: A simplified workflow of the Gewald three-component reaction.

Experimental Protocols: Synthesis of 2-Aminothiophene Intermediates

The following protocols are provided as robust starting points for the synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives. The choice of catalyst and solvent can significantly impact reaction time and yield, with both traditional and "green" chemistry approaches being viable.[9][12]

Protocol 1: Classic Morpholine-Catalyzed Gewald Synthesis

This protocol is a widely cited and reliable method for the synthesis of 2-aminothiophenes.

Materials:

  • Cyclohexanone

  • Malononitrile

  • Elemental Sulfur

  • Morpholine

  • Ethanol

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanol (50 mL).

  • Add cyclohexanone (0.1 mol, 9.82 g), malononitrile (0.1 mol, 6.61 g), and elemental sulfur (0.1 mol, 3.21 g).

  • Stir the mixture to ensure homogeneity.

  • Add morpholine (0.1 mol, 8.71 g) dropwise to the stirred suspension. An exothermic reaction is typically observed.

  • After the initial reaction subsides, heat the mixture to reflux for 2 hours.

  • Cool the reaction mixture to room temperature. The product will often precipitate from the solution.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from ethanol or an appropriate solvent to yield pure 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene.

Data Summary: Catalyst and Solvent Effects on Gewald Reaction

Catalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
Morpholine (stoichiometric)EthanolReflux2~85[15]
L-Proline (10)DMF603~84[12]
Piperidinium Borate (20)-1000.5>95[13]
Na2CaP2O7 (nanocatalyst)WaterReflux1~92[16]

Application in Heterocycle Synthesis: Building Thieno[2,3-b]pyridines

The 2-aminothiophene intermediates are exceptionally useful for constructing fused heterocyclic systems. The amino and cyano groups provide reactive handles for a variety of cyclocondensation reactions. A prime example is the synthesis of thieno[2,3-b]pyridines, a class of compounds investigated for their potential as chemosensitizing agents in cancer therapy.[7]

The synthesis of thieno[2,3-b]pyridines from 2-amino-3-cyanotetrahydrobenzo[b]thiophenes can be achieved through various strategies, often involving reaction with 1,3-dicarbonyl compounds or their equivalents.

Protocol 2: Synthesis of a Thieno[2,3-b]pyridine Derivative

This protocol outlines a general procedure for the cyclocondensation reaction to form a thieno[2,3-b]pyridine ring system.

Materials:

  • 2-Amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene (from Protocol 1)

  • Ethyl acetoacetate

  • Sodium ethoxide solution (freshly prepared)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve the 2-aminothiophene derivative (0.05 mol) in absolute ethanol.

  • Add ethyl acetoacetate (0.055 mol).

  • Slowly add a freshly prepared solution of sodium ethoxide in ethanol (0.06 mol) to the reaction mixture.

  • Heat the mixture at reflux for 6-8 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture and neutralize with a dilute acid (e.g., acetic acid).

  • The precipitated product is collected by filtration, washed with water and cold ethanol, and then dried.

  • Further purification can be achieved by recrystallization.

Visualizing the Thieno[2,3-b]pyridine Synthesis Pathway

Thienopyridine Synthesis Figure 2: Synthetic Pathway to Thieno[2,3-b]pyridines Aminothiophene 2-Amino-3-cyano-4,5,6,7- tetrahydrobenzo[b]thiophene Cyclocondensation Cyclocondensation Aminothiophene->Cyclocondensation Dicarbonyl 1,3-Dicarbonyl Compound (e.g., Ethyl Acetoacetate) Dicarbonyl->Cyclocondensation Base Base (e.g., Sodium Ethoxide) Base->Cyclocondensation Thienopyridine Substituted Thieno[2,3-b]pyridine Cyclocondensation->Thienopyridine

Caption: Figure 2: General pathway for synthesizing thieno[2,3-b]pyridines.

Conclusion and Future Outlook

The use of 3-oxocyclohexyl-derived thiophenes, specifically 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophenes synthesized via the Gewald reaction, represents a powerful and versatile platform in heterocyclic chemistry. The protocols and strategies outlined in this guide demonstrate the efficiency and robustness of this approach for creating complex molecular architectures of significant interest to the pharmaceutical and material science industries.[4] The continued development of novel catalysts and reaction conditions for the Gewald synthesis, coupled with the exploration of new cyclization strategies for the resulting aminothiophene intermediates, will undoubtedly lead to the discovery of new and potent biologically active compounds.

References

  • Shafiee, F., & Ghasemzadeh, M. A. (2024). Therapeutic importance of synthetic thiophene. PMC, NIH. [Link]

  • Saadoun, H. Q., et al. (2025). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cognizance Journal of Multidisciplinary Studies.
  • Gavali, K. D., & Chaturbhuj, G. U. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. SynOpen. [Link]

  • (2025). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC.
  • Wang, T., et al. (2010). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Organic Chemistry Portal. [Link]

  • (2011). A green chemistry approach to gewald reaction. Der Pharma Chemica.
  • (2025). Application Notes and Protocols for the Synthesis of Thiophene-Based Dyes and Pigments. Benchchem.
  • (2024). A Review on Recent Advances of Pharmacological Diversification of Thiophene Derivatives.
  • (n.d.). Heterocyclic compounds - Thiophene - Synthesis of Thiophene - Characteristic reactions of Thiophene - Medicinal uses of Thiophene. Slideshare. [Link]

  • (n.d.). Thiophene synthesis. Organic Chemistry Portal. [Link]

  • (2022). Synthesis and characterization of steroidal, anellated aminothiophenes by Gewald reaction.
  • (2022). Selective and facile Synthesis of 2-Aminothiophenes Using Na2CaP2O7 as base Nano-Catalyst.
  • Robson, F. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Open Access Journals. [Link]

  • Gabriele, B., et al. (2015). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. PMC. [Link]

  • (2024).
  • (2023). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. PMC. [Link]

  • Paronikyan, E. G., et al. (2020). Synthesis of New Thieno[2,3-b]pyridine Derivatives Based on Fused Thiophenes. ResearchGate. [Link]

  • Stan, C., et al. (2009). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. PMC. [Link]

  • (2016). Synthesis of new functionalized thieno[2,3-b]pyridines. Sciforum. [Link]

  • (2021). Three-Component Condensation of 3-Aminothiophene-2-carboxylic Acid Derivatives with Aldehydes and Meldrum's Acid.
  • (n.d.). Methods for the synthesis of thieno[2,3‐b]pyridines. ResearchGate. [Link]

  • Hassanien, A. Z. A., et al. (2005). Synthesis of Some New Pyridines, Thienopyridines and Pyrido[2,3:4',5']thieno[3',2'-d]pyrimidines.
  • Altaweel, S. A. E. A., et al. (2021).
  • Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica.
  • (2025). Thiophene Derivatives as Versatile Precursors for (Hetero)
  • Abdel-Fattah, A. M. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. TÜBİTAK Academic Journals.
  • (2010). HETEROCYCLES, Vol. Semantic Scholar.
  • (2025). Three-component condensation of 3-aminothiophene derivatives with isatines and Meldrum's acid. Synthesis of 2,5 '-dioxo-3 '-phenyl-5 ',6 '-dihydro-4 ' H-spiro[indoline-3,7 '-thieno[3,2-b]pyridine]-2 '-carboxylic acids.
  • (2025).
  • Keimer, A., & Haut, F.-L. (2025). 12. Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis. Freie Universität Berlin. [Link]

  • (2025). Medicinal chemistry-based perspective on thiophene and its derivatives: Exploring the structural insights to discover plausible druggable leads.
  • (1996). Self-condensation of arylthioacetamides: novel syntheses of 3-aminothioacrylamides, 2,4-diaminothiophenes and four-membered-ring vinamidinium salts. RSC Publishing.

Sources

Scalable synthesis routes for ethyl 5-substituted thiophene-2-carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis Routes for Ethyl 5-Substituted Thiophene-2-Carboxylates

Executive Summary

Ethyl 5-substituted thiophene-2-carboxylates are critical pharmacophores in medicinal chemistry, serving as precursors for anti-inflammatory, antimicrobial, and kinase-inhibiting drugs. While laboratory-scale synthesis often relies on convenient but expensive reagents, scaling these protocols requires a shift toward cost-effective, robust, and safe methodologies.

This guide details two distinct scalable pathways:

  • The Functionalization Route (Method A): Regioselective bromination followed by Palladium-catalyzed cross-coupling. Ideal for generating diverse libraries (SAR studies).

  • The De Novo Assembly Route (Method B): The Fiesselmann synthesis using thioglycolates and alkynes. Ideal for cost-sensitive manufacturing of specific derivatives.

Strategic Decision Matrix

Before selecting a protocol, researchers must evaluate their starting material availability and downstream requirements. The following decision tree outlines the logical selection process.

SynthesisStrategy Start Target: Ethyl 5-Substituted Thiophene-2-Carboxylate Decision Is the 5-Substituent (R) Ar/Heteroaryl or Alkyl? Start->Decision RouteA_Branch Yes (Aryl/Alkyl) Decision->RouteA_Branch RouteB_Branch No (Complex/Specific) Decision->RouteB_Branch Factor1 Requirement: High Analog Diversity (SAR) RouteA_Branch->Factor1 Factor2 Requirement: Low Cost Bulk Mfg RouteB_Branch->Factor2 MethodA METHOD A: Functionalization (Bromination + Suzuki) MethodB METHOD B: De Novo Assembly (Fiesselmann/Gewald) Factor1->MethodA Factor2->MethodB

Figure 1: Strategic selection between functionalization of the thiophene core vs. de novo ring construction.

Method A: The Functionalization Route (Bromination & Suzuki Coupling)[1]

This route is the industry standard for "Speed to Analog" because it utilizes the commercially available ethyl thiophene-2-carboxylate.

Step 1: Regioselective Bromination

Objective: Synthesize ethyl 5-bromothiophene-2-carboxylate. Mechanism: Electrophilic Aromatic Substitution (EAS). The ester group at C2 is electron-withdrawing (EWG), deactivating the ring. However, the sulfur atom activates the


-positions. With C2 blocked, C5 is the most nucleophilic site, ensuring high regioselectivity over C3 or C4.

Protocol:

  • Reactor Setup: Charge a glass-lined reactor with Ethyl thiophene-2-carboxylate (1.0 eq) and Acetonitrile (ACN) (10 vol) .

    • Note: ACN is preferred over DMF for easier solvent removal during workup.

  • Reagent Addition: Cool the solution to 0–5°C. Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 60 minutes.

    • Caution: The reaction is exothermic. Maintain internal temperature <10°C to prevent di-bromination.

  • Reaction: Warm to room temperature (20–25°C) and stir for 4–6 hours. Monitor by HPLC (Target: <2% starting material).

  • Workup:

    • Quench with 10% NaHSO3 (aq) to destroy excess bromine.

    • Concentrate ACN under reduced pressure.

    • Extract residue with Ethyl Acetate .[1] Wash with water and brine.[1]

  • Purification: The crude oil is typically >95% pure. If necessary, purify via short-path distillation (bp 94–96°C @ 4 mmHg) or filtration through a silica plug.

Step 2: Scalable Suzuki-Miyaura Cross-Coupling

Objective: Install the R-group at C5.

Protocol:

  • Solvent Degassing: In the main reactor, mix Toluene (6 vol) and Water (2 vol) . Sparge with Nitrogen for 30 minutes. Oxygen inhibition is the #1 cause of stalled Suzuki reactions.

  • Loading: Add Ethyl 5-bromothiophene-2-carboxylate (1.0 eq) , Aryl Boronic Acid (1.1 eq) , and Potassium Carbonate (2.5 eq) .

  • Catalyst Addition: Add Pd(dppf)Cl2·DCM (1–3 mol%) .

    • Expert Insight: Pd(dppf)Cl2 is superior to Pd(PPh3)4 for scale-up because it is more robust against oxidation and operates efficiently at lower loadings.

  • Reaction: Heat to 85–90°C for 4–12 hours.

  • Scavenging & Isolation:

    • Cool to RT. Separate phases.

    • Treat the organic phase with a silica-based metal scavenger (e.g., SiliaMetS® Thiol) for 2 hours to remove residual Palladium.

    • Filter, concentrate, and recrystallize from Heptane/Ethanol .

Method B: The De Novo Assembly (Fiesselmann Synthesis)

Objective: Construct the thiophene ring from acyclic precursors. This is ideal when the 5-substituent is sensitive to bromination conditions or when raw material costs for Method A are prohibitive.

Mechanism: Base-promoted condensation of thioglycolic acid esters with


-acetylenic esters (alkynes).

Protocol:

  • Reagents: Ethyl thioglycolate (1.0 eq) and Ethyl 2-alkynoate (1.0 eq) (where the alkyne carries the R substituent).

  • Base Preparation: Prepare a solution of Potassium tert-butoxide (KOtBu) (1.2 eq) in THF or DMF .

  • Condensation:

    • Add the mixture of thioglycolate and alkyne dropwise to the base solution at 0°C.

    • Safety: This reaction generates significant heat and gas. Control addition rate.

  • Cyclization: Allow the mixture to warm to RT and stir for 12 hours. The intermediate thioether cyclizes via an intramolecular Claisen-type condensation followed by dehydration.

  • Workup: Quench with dilute HCl. Extract with MTBE (Methyl tert-butyl ether).

  • Purification: Recrystallization is usually required to remove oligomeric byproducts.

Process Control & Visualization

The following workflow illustrates the critical control points (CCPs) for Method A, the most common route for drug discovery.

ProcessWorkflow Input Ethyl Thiophene-2-carboxylate Bromination Bromination (NBS) Temp < 10°C Input->Bromination QC1 QC Point: Regioselectivity Check Bromination->QC1 Coupling Suzuki Coupling Pd(dppf)Cl2, 90°C QC1->Coupling Pass (>95:5) Scavenging Pd Scavenging (Silica-Thiol) Coupling->Scavenging Final Crystallization (Heptane/EtOH) Scavenging->Final

Figure 2: Workflow for Method A highlighting temperature control and metal scavenging steps.

Quantitative Comparison of Routes

FeatureMethod A (Functionalization)Method B (Fiesselmann)
Step Count 2 Steps (Bromination + Coupling)1 Step (Condensation)
Raw Material Cost Moderate (Pd catalyst is main driver)Low (Commodity chemicals)
Scalability High (Standard unit operations)Moderate (Exotherms, waste management)
Purification Crystallization often possibleChromatography often needed for high purity
Atom Economy Lower (Bromine waste, Boronic waste)High (Water is main byproduct)

References

  • Suzuki Coupling Protocols: MDPI. "Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling." Available at: [Link]

  • Fiesselmann Synthesis Mechanism: Wikipedia/Vertex AI Grounding. "Fiesselmann thiophene synthesis." Available at: [Link]

Sources

Troubleshooting & Optimization

Optimizing catalyst loading for thiophene-cyclohexenone coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Catalyst Loading for Thiophene-Cyclohexenone Coupling Ticket ID: RH-THIO-001 Status: Open Responder: Senior Application Scientist, Process Chemistry Division

Introduction: Beyond "Add More Catalyst"

Welcome to the Catalysis Optimization Hub. You are likely attempting to couple a thiophene nucleophile (e.g., thiophene-2-boronic acid) with 2-cyclohexen-1-one .

In drug development, this specific pairing usually implies a Rhodium-catalyzed asymmetric conjugate addition (Hayashi-Miyaura reaction) to create a chiral center at the


-position, rather than a simple Palladium-catalyzed oxidative coupling.

However, thiophenes present two distinct hostile behaviors in this system:

  • Rapid Protodeboronation: The electron-rich heteroaromatic ring accelerates C-B bond hydrolysis, destroying your reagent before it reacts.

  • Sulfur Coordination: The thiophene sulfur can act as a soft Lewis base, competitively binding to the Rhodium center and inhibiting turnover.

This guide moves beyond standard screening to help you balance turnover frequency (TOF) against substrate stability.

Module 1: The "Goldilocks" Loading Strategy

Q: "I’m at 5 mol% and getting 60% yield. Should I go to 10 mol%?"

A: Likely not. If you are stuck at 60% conversion, you are facing catalyst death or reagent decomposition , not a lack of initial active centers. Increasing loading merely increases the rate of the initial burst, not the final conversion.

Use Reaction Progress Kinetic Analysis (RPKA) principles rather than linear scaling.

Optimization Decision Matrix

The following logic flow helps you determine if you have a stability problem or a rate problem.

OptimizationLogic Start Start: Standard Screen (3.0 mol% Rh, 1.5 eq Boronic Acid) Check Check Conversion @ 1 hr & 24 hrs Start->Check HighEarly_LowLate High init. rate, stalls < 90% Check->HighEarly_LowLate Scenario A LowEarly_LowLate Low init. rate, stalls < 90% Check->LowEarly_LowLate Scenario B FullConv >95% Conversion Check->FullConv Scenario C SolA Diagnose: Reagent Decomposition Action: Slow addition of Boronic Acid or Switch to Boronic Ester HighEarly_LowLate->SolA SolB Diagnose: Catalyst Poisoning (Sulfur) Action: Increase Temp or Switch Ligand (e.g., from BINAP to Diene) LowEarly_LowLate->SolB SolC Diagnose: Over-catalyzed Action: Decrease loading by 50% until rate drops FullConv->SolC

Figure 1: Decision matrix for optimizing catalyst loading based on kinetic profiles.

Module 2: The Thiophene Challenge (Mechanistic Failure Points)

To fix the reaction, you must understand where it breaks. The Rhodium cycle relies on a delicate balance of water: enough to hydrolyze the Rh-enolate (Step 4), but not enough to hydrolyze the boronic acid (Step 5 - Failure).

Q: "Why is my thiophene disappearing without forming product?"

A: Thiophene boronic acids are notoriously unstable in aqueous base. The C-B bond cleaves, replacing the boron with a proton (protodeboronation).[1] This is often faster than the transmetallation to Rhodium.

Mechanism & Failure Modes [2]

RhCycle Rh_OH Active Species [Rh-OH] Rh_Ar Aryl-Rh Species [Rh-Thiophene] Rh_OH->Rh_Ar Transmetallation (Rate Limiting) Rh_Enolate Oxa-π-allyl Rh (Enolate) Rh_Ar->Rh_Enolate 1,4-Insertion Poison Inactive S-Rh Complex (Sulfur Poisoning) Rh_Ar->Poison S-Coordination Rh_Enolate->Rh_OH Hydrolysis (+H2O) Product Coupled Product Rh_Enolate->Product Substrate Cyclohexenone Substrate->Rh_Ar Boronic Thiophene-B(OH)2 Boronic->Rh_OH Decomp Thiophene (H) (Protodeboronation) Boronic->Decomp Aq. Base (FAST)

Figure 2: The catalytic cycle showing the competition between productive insertion and thiophene degradation/poisoning.

Module 3: Validated Experimental Protocol

This protocol uses a phase-transfer strategy to minimize protodeboronation while maintaining high Rh activity.

System: Rh(I) / BINAP (or Chiral Diene) Scale: 1.0 mmol

ComponentEquiv/AmtRole
[Rh(cod)Cl]₂ 1.5 mol% (Rh 3%)Pre-catalyst.
(R)-BINAP 3.3 mol%Ligand. Slight excess ensures no "naked" Rh binds sulfur.
2-Cyclohexen-1-one 1.0 equivElectrophile.
Thiophene-2-boronic acid 1.5 - 2.0 equivNucleophile. Excess required due to instability.
K₃PO₄ (aq, 1.5M) 0.5 equivBase. Low volume to limit water exposure.
Dioxane/H₂O 10:1 ratioSolvent. High organic ratio protects the boronic acid.

Step-by-Step:

  • Pre-complexation (Critical): Dissolve [Rh(cod)Cl]₂ and BINAP in Dioxane. Stir at RT for 15 mins. Why? Ensure the active chiral catalyst is formed before exposing Rh to the sulfur of the thiophene.

  • Substrate Addition: Add thiophene boronic acid and cyclohexenone.

  • Base Addition: Add the aqueous K₃PO₄.

  • Temperature: Heat to 50°C. Note: Thiophenes often require higher temps than phenyl groups to overcome the energy barrier of transmetallation, but >60°C risks rapid deboronation.

Module 4: Troubleshooting FAQ

Q1: The reaction turns black and precipitates immediately. Yield is <10%.

  • Diagnosis: Catalyst decomposition to Rh(0) black (aggregation).

  • Fix: This often happens if the ligand-to-metal ratio is too low. Thiophene competes for the metal, displacing weak ligands.

    • Increase Ligand:Rh ratio to 2.2:1 .

    • Switch to a Chiral Diene ligand (e.g., Fc-tfb), which binds Rh more tightly than phosphines and is more resistant to sulfur displacement.

Q2: I see the "direct addition" product (1,2-addition alcohol) instead of the coupled ketone.

  • Diagnosis: This is a background reaction, not a catalytic one. The boronic acid is acting like a Grignard/Lithiate equivalent, likely due to high basicity.

  • Fix:

    • Switch base from KOH/NaOH to K₃PO₄ or Et₃N .

    • Ensure the Rh catalyst is active (see Pre-complexation in Module 3). The Rh-catalyzed 1,4-pathway should be orders of magnitude faster than the background 1,2-addition.

Q3: Can I use Thiophene Boronic Esters (Pinacol) to stop the degradation?

  • Diagnosis: Yes, esters are more stable, but they transmetallate much slower.

  • Fix: If you switch to Pinacol esters, you must add an exogenous hydrolytic agent (like KOH) or use higher temperatures (80°C+), because the ester must hydrolyze to the acid in situ before it can transmetallate to Rhodium.

    • Pro-Tip: Use Potassium Thiophene-2-trifluoroborate salts. They provide a slow, controlled release of the boronic acid, minimizing the standing concentration of the unstable species.[1]

Q4: How do I remove the Rhodium/Sulfur residues for pharma applications?

  • Diagnosis: Thiophenes bind residual Rh, making purification difficult.

  • Fix: Use a Thiol-functionalized Silica Scavenger (e.g., SiliaMetS® Thiol) at 50°C post-reaction. The scavenger thiol binds Rh more aggressively than the thiophene substrate.

References
  • Mechanism of Rh-Catalyzed Conjugate Addition: Hayashi, T., Takahashi, M., Takaya, Y., & Ogasawara, M. (2002). Catalytic Cycle of Rhodium-Catalyzed Asymmetric 1,4-Addition of Organoboronic Acids to α,β-Unsaturated Ketones.[3] Journal of the American Chemical Society, 124(18), 5052–5058. [Link]

  • Protodeboronation of Heterocycles: Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017). Base-Catalyzed Protodeboronation of Arylboronic Acids and Esters.[4][5] Journal of the American Chemical Society, 139(37), 13156–13165. [Link]

  • Use of Chiral Diene Ligands (High Stability): Hayashi, T., Ueyama, K., Tokunaga, N., & Yoshida, K. (2003). A Chiral Chelating Diene as a New Type of Chiral Ligand for Transition Metal Catalysts: Asymmetric 1,4-Addition of Arylboronic Acids to α,β-Unsaturated Ketones. Journal of the American Chemical Society, 125(38), 11508–11509. [Link]

  • General Review of Conjugate Addition: Gutnov, A. (2008). Rhodium-catalyzed asymmetric conjugate addition of organoboron reagents to α,β-unsaturated carbonyl compounds.[3][6][7] European Journal of Organic Chemistry, 2008(27), 4547-4554. [Link]

Sources

Technical Support Center: Troubleshooting Regioselectivity in 5-Position Substitution of Thiophenes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for thiophene functionalization. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of thiophene chemistry. The inherent electronic properties of the thiophene ring often lead to challenges in achieving the desired regioselectivity, particularly when targeting the C5 position in an already 2-substituted thiophene. This guide provides in-depth troubleshooting strategies, detailed experimental protocols, and answers to frequently asked questions to help you overcome these synthetic hurdles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the 5-position substitution of 2-substituted thiophenes. Each issue is followed by a detailed analysis of potential causes and actionable solutions.

Issue 1: Poor or No Conversion to the Desired 5-Substituted Product

Question: I am attempting a Suzuki-Miyaura cross-coupling reaction to introduce an aryl group at the 5-position of a 2-bromo-3-alkylthiophene, but I am observing very low yields and recovery of my starting material. What are the likely causes and how can I optimize the reaction?

Answer: Low conversion in Suzuki-Miyaura reactions involving thiophenes can stem from several factors, primarily related to catalyst activity and reaction conditions.

Potential Causes & Troubleshooting Steps:

  • Catalyst Inactivation: The sulfur atom in the thiophene ring can act as a ligand and poison the palladium catalyst, reducing its efficacy.[1]

    • Solution: Increase the catalyst loading in increments (e.g., from 1-2 mol% to 5 mol%). While not always ideal for atom economy, it can compensate for catalyst deactivation. Also, ensure your reagents and solvents are scrupulously degassed to prevent oxidative degradation of the Pd(0) catalyst.

  • Suboptimal Ligand Choice: The ligand plays a crucial role in the stability and reactivity of the palladium catalyst.

    • Solution: For electron-rich thiophenes, a more electron-donating and sterically bulky phosphine ligand can be beneficial. Consider switching from PPh₃ to ligands like P(t-Bu)₃ or SPhos.

  • Inadequate Base: The choice and strength of the base are critical for the transmetalation step.

    • Solution: If using a weaker base like Na₂CO₃, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃. The solubility of the base can also be a factor; ensure adequate mixing.[2]

  • Solvent Effects: The solvent system influences the solubility of reagents and the stability of intermediates.

    • Solution: A mixture of a non-polar solvent (like toluene or 1,4-dioxane) and a polar protic solvent (like water or ethanol) is often effective.[2][3] The aqueous phase is crucial for the activity of many inorganic bases.

Experimental Protocol: Optimization of Suzuki-Miyaura Coupling

  • To a dried Schlenk flask, add the 2-bromo-3-alkylthiophene (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (e.g., K₃PO₄, 2.0-3.0 eq).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the ligand if required.

  • Seal the flask, and thoroughly evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane/water) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Issue 2: Formation of the "Wrong" Regioisomer (Substitution at C3 or C4)

Question: I am trying to perform an electrophilic aromatic substitution (e.g., bromination) on a 2-substituted thiophene, expecting the reaction to occur at the 5-position. However, I am getting a mixture of isomers, including significant amounts of the 3- and/or 4-bromo products. Why is this happening?

Answer: While electrophilic substitution on unsubstituted thiophene strongly favors the 2- and 5-positions due to the stability of the cationic intermediate[4][5], the directing effect of the substituent at the 2-position can significantly influence the outcome.

Causality Analysis:

  • Electronic Effects of the 2-Substituent:

    • Electron-Donating Groups (EDGs): Groups like alkyl, alkoxy, or amino groups activate the thiophene ring towards electrophilic attack. They strongly direct ortho and para (in this case, the 3- and 5-positions). The steric bulk of the EDG and the electrophile will often dictate the ratio between 3- and 5-substitution.

    • Electron-Withdrawing Groups (EWGs): Groups like nitro, cyano, or acyl groups deactivate the ring. While they are meta-directing in benzene systems, on a thiophene ring, they deactivate the adjacent 3-position and can lead to substitution at the 4- and 5-positions.

  • Reaction Conditions:

    • Temperature: Higher temperatures can sometimes lead to the formation of thermodynamically more stable, but kinetically less favored, isomers.

    • Lewis Acid: In Friedel-Crafts type reactions, the choice and amount of Lewis acid can influence the regioselectivity.

Troubleshooting Strategies:

  • Directed ortho-Metalation (DoM): This is a powerful technique to achieve regiocontrol. If your 2-substituent is a directing metalation group (DMG) like an amide, oxazoline, or carbamate, you can use a strong base (e.g., n-BuLi or LDA) to deprotonate the adjacent 3-position specifically. Subsequent quenching with an electrophile will yield the 3-substituted product. To achieve 5-substitution, you might need to employ a different strategy or start with a 3-substituted thiophene and exploit its directing effects.[6][7]

  • Halogen/Metal Exchange: If you start with a 2,5-dibromothiophene, you can often selectively perform a halogen-metal exchange at one of the bromine atoms, followed by quenching with an electrophile. The selectivity can be influenced by the reaction temperature and the organolithium reagent used.[8]

Visualization of Reaction Pathways

G cluster_0 Electrophilic Substitution cluster_1 Directed Metalation / Cross-Coupling 2-Substituted_Thiophene 2-Substituted_Thiophene Mixture_of_Isomers Mixture_of_Isomers 2-Substituted_Thiophene->Mixture_of_Isomers Harsh Conditions (High Temp, Strong Acid) Desired_5-Substituted Desired_5-Substituted 2-Substituted_Thiophene->Desired_5-Substituted Mild Conditions (Low Temp, Controlled Stoichiometry) Electrophile Electrophile Electrophile->Mixture_of_Isomers Electrophile->Desired_5-Substituted 2,5-Dihalothiophene 2,5-Dihalothiophene Selective_5-Functionalization Selective_5-Functionalization 2,5-Dihalothiophene->Selective_5-Functionalization Controlled Conditions (e.g., Suzuki, Stille) Organometallic_Reagent Organometallic_Reagent Organometallic_Reagent->Selective_5-Functionalization

Caption: Troubleshooting workflow for regioselectivity.

Frequently Asked Questions (FAQs)

Q1: Why is the 5-position of a 2-substituted thiophene generally more reactive towards electrophiles than the 3- or 4-positions?

The preferential attack at the α-positions (C2 and C5) of the thiophene ring is due to the greater stabilization of the resulting cationic intermediate (the sigma complex).[4][9] When an electrophile attacks at C2 or C5, three resonance structures can be drawn, one of which involves the sulfur atom bearing a positive charge. This delocalization is more extensive than the two resonance structures possible for attack at the β-positions (C3 and C4).[5] In a 2-substituted thiophene, the C5 position remains the most electron-rich and sterically accessible α-position for many electrophilic attacks.

Q2: Can I use C-H activation to directly functionalize the 5-position?

Yes, direct C-H activation has emerged as a powerful and atom-economical method for thiophene functionalization.[10] Palladium-catalyzed C-H arylation, for instance, can be highly selective for the 5-position of 2-substituted thiophenes. The success of these reactions often depends on the catalyst system, directing groups (if any), and the electronic nature of the thiophene substrate.[11][12]

Q3: My thiophene substrate is sensitive to strong bases like n-BuLi. What are my alternatives for achieving 5-lithiation?

For base-sensitive substrates, you can consider using milder lithium amide bases like lithium diisopropylamide (LDA) or the Knochel-Hauser bases (TMP-metal amides), which can offer improved functional group tolerance.[13][14] Alternatively, halogen-metal exchange from a 5-bromothiophene derivative at low temperatures (-78 °C) is a very effective and often highly regioselective method that avoids direct deprotonation of a C-H bond.

Data Summary Table: Common Conditions for 5-Substitution

Reaction TypeReagents & ConditionsTypical RegioselectivityKey Considerations
Bromination NBS, DMF or CCl₄, rtHigh for C5 (with activating groups at C2)Over-bromination can occur.[15]
Friedel-Crafts Acylation Acyl chloride, SnCl₄ or AlCl₃, CH₂Cl₂, 0 °C to rtGood for C5, but can give C4 isomer with deactivating groupsStrong Lewis acids can lead to polymerization.[4]
Vilsmeier-Haack Formylation POCl₃, DMF, 0 °C to 100 °CExcellent for C5Milder than Friedel-Crafts.
Suzuki-Miyaura Coupling Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₃PO₄), Toluene/H₂O, 90 °CExcellent for C5 of a 2-substituted-5-halothiopheneRequires pre-halogenation; catalyst poisoning is a risk.[16][17]
Direct C-H Arylation Aryl halide, Pd catalyst (e.g., Pd(OAc)₂), ligand (e.g., PCy₃), base (e.g., K₂CO₃), solvent (e.g., DMA), 120 °CGood to excellent for C5Can be sensitive to steric hindrance.[10][18]

References

  • Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline. Available at: [Link]

  • Skácel, J., Dračínský, M., & Janeba, Z. (2020). Synthesis of Tetrasubstituted Thiophenes via Direct Metalation. The Journal of Organic Chemistry, 85(2), 788-797. Available at: [Link]

  • Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. ChemPhysChem. (2025). Available at: [Link]

  • D. K. B. P. Appalasamy, et al. (2016). Sequential Regioselective C–H Functionalization of Thiophenes. Organic Letters. Available at: [Link]

  • D. K. B. P. Appalasamy, et al. (2016). Sequential Regioselective C-H Functionalization of Thiophenes. PubMed. Available at: [Link]

  • NotEvans. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene. Chemistry Stack Exchange. Available at: [Link]

  • Preparation and Properties of Thiophene. Available at: [Link]

  • Mechanisms for the Reaction of Thiophene and Methylthiophene with Singlet and Triplet Molecular Oxygen. ResearchGate. (2025). Available at: [Link]

  • Synthesis of tetrasubstituted thiophenes via direct metalation. IOCB Prague. (2020). Available at: [Link]

  • Thiophene. Available at: [Link]

  • Electrophilic substitution reactions of thiophene and thieno[2,3- b ]thiophene heterocycles: a DFT study. ResearchGate. Available at: [Link]

  • Rossi, S., et al. (2018). The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. Molecules, 23(4), 845. Available at: [Link]

  • Synthesis of Tetrasubstituted Thiophenes via Direct Metalation. ResearchGate. Available at: [Link]

  • Liu, W., et al. (2017). Direct Vicinal Difunctionalization of Thiophenes Enabled by the Palladium/Norbornene Cooperative Catalysis. Journal of the American Chemical Society, 139(30), 10242-10245. Available at: [Link]

  • Regioselective C‑Arylation of Functionalized Nitroalkanes with Furan, Thiophene, and... ACS Publications. (2025). Available at: [Link]

  • Slocum, D. W., & Gierer, P. L. (1976). Directed metalation reactions. 8. Directed metalation of 3-mono- and 2,5-disubstituted thiophenes. The Journal of Organic Chemistry, 41(22), 3668-3672. Available at: [Link]

  • Carpenter, A. J., & Chadwick, D. J. (1985). Regioselective α- and β-metallations of thiophene derivatives bearing the 4,4-dimethyloxazolin-2-yl group. Application of the method to syntheses of 2,3- and 2,5-disubstituted thiophene derivatives. Journal of the Chemical Society, Perkin Transactions 1, 173-181. Available at: [Link]

  • Lee, D., et al. (2014). Direct C–H Arylation of Thiophenes at Low Catalyst Loading of a Phosphine-Free Bis(alkoxo)palladium Complex. The Journal of Organic Chemistry, 79(6), 2449-2456. Available at: [Link]

  • KR20110135663A - Method for Controlling Bromination of Thiophene Derivatives. Google Patents.
  • Vovk, M. V., et al. (2022). Suzuki–Miyaura arylation of 2,3‐, 2,4‐, 2,5‐, and 3,4‐dibromothiophenes. Journal of Heterocyclic Chemistry, 59(4), 725-734. Available at: [Link]

  • Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. PMC. Available at: [Link]

  • Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. PMC. Available at: [Link]

  • Thiophene. Wikipedia. Available at: [Link]

  • 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. RSC Publishing. Available at: [Link]

  • One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene; Molecular Structure Investigation via Density Functional Theory (DFT), X-ray Analysis, and Their Biological Activities. MDPI. (2016). Available at: [Link]

  • Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. MDPI. (2015). Available at: [Link]

  • Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. PMC. (2018). Available at: [Link]

  • A novel method for the bromination of thiophenes. ResearchGate. (2025). Available at: [Link]

  • Synthetic strategies and functional reactivity of versatile thiophene synthons. ResearchGate. Available at: [Link]

  • Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis. PMC. (2025). Available at: [Link]

  • Regiodivergent Synthesis of Brominated Pyridylthiophenes by Overriding the Inherent Substrate Bias. Kobe University. (2023). Available at: [Link]

  • A Modular and Regioselective Synthesis of Di- and Triarylated Thiophenes: Strategies for Accessing Challenging Isomeric Motifs. The Journal of Organic Chemistry. (2025). Available at: [Link]

  • Reaction of Furan and Thiophene. Available at: [Link]

  • Thiophenes in Organotransition Metal Chemistry: Patterns of Reactivity. ResearchGate. Available at: [Link]

Sources

Solvent selection for recrystallization of thiophene carboxylate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of complex purification challenges, this Technical Support Center provides researchers, scientists, and drug development professionals with a specialized guide to solvent selection for the recrystallization of thiophene carboxylate derivatives. As a Senior Application Scientist, my goal is to blend foundational chemical principles with practical, field-tested strategies to empower you to overcome common hurdles in your purification workflows. This guide is structured to move from the principles of solvent selection to hands-on troubleshooting, ensuring you have the necessary tools to achieve high-purity crystalline products.

Part 1: The First Principles of Solvent Selection

Recrystallization is a powerful purification technique for solid compounds, predicated on the principle that the solubility of most solids increases with temperature.[1][2] The ideal solvent will dissolve the target compound sparingly or not at all at room temperature but will dissolve it completely at or near its boiling point.[1][2][3] As the saturated hot solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals while impurities remain dissolved in the solvent (mother liquor).[2][4]

Q1: What are the essential characteristics of a good recrystallization solvent?

A1: An ideal solvent must satisfy several criteria to be effective for recrystallization:

  • Significant Solubility Differential: The solvent must exhibit a steep solubility curve for the compound of interest—low solubility at low temperatures and high solubility at high temperatures.[1][3] This ensures minimal product loss and maximum recovery upon cooling.

  • Impurity Solubility Profile: Impurities should either be highly soluble in the solvent at all temperatures (so they remain in the mother liquor) or completely insoluble in the hot solvent (allowing for their removal via hot filtration).[2][3][5]

  • Chemical Inertness: The solvent must not react with the compound being purified.[3]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying step.[3]

  • Appropriate Boiling Point: The boiling point of the solvent should ideally be lower than the melting point of the solute to prevent the compound from "oiling out"—melting in the hot solvent instead of dissolving.[6]

Q2: How does the structure of thiophene carboxylate derivatives influence solvent choice?

A2: Thiophene carboxylate derivatives possess a unique combination of a hydrophobic thiophene ring and a polar carboxylate ester or carboxylic acid group.[7][8] This dual nature means that a single solvent may not always be ideal. The principle of "like dissolves like" is a crucial starting point.[2][5]

  • Polar Solvents (e.g., ethanol, methanol, water) will interact strongly with the polar carboxylate group.[7][9]

  • Non-polar Solvents (e.g., hexane, toluene) will interact more favorably with the non-polar thiophene ring.

Therefore, the optimal solvent often has an intermediate polarity that balances these two factors. A rule of thumb suggests that solvents containing functional groups similar to the solute can be effective solubilizers.[10] For esters, solvents like ethyl acetate can be a good starting point. For compounds with accessible polar groups, alcohols are often employed.[9][10]

Part 2: Systematic Workflow for Solvent Selection

A systematic approach is superior to random trial and error. The following workflow provides a logical pathway to identifying a suitable single- or mixed-solvent system.

Solvent_Selection_Workflow start Start: Crude Thiophene Carboxylate Derivative test_tube Place ~20-30 mg of crude solid in a small test tube. start->test_tube add_cold Add solvent dropwise at room temperature. test_tube->add_cold check_cold_sol Does it dissolve? add_cold->check_cold_sol heat_sol Heat the mixture to the solvent's boiling point. check_cold_sol->heat_sol No unsuitable_cold Result: Unsuitable. Compound is too soluble cold. (Poor Recovery) check_cold_sol->unsuitable_cold Yes check_hot_sol Does it dissolve completely? heat_sol->check_hot_sol cool_sol Cool slowly to room temp, then in an ice bath. check_hot_sol->cool_sol Yes unsuitable_hot Result: Unsuitable. Compound is insoluble hot. check_hot_sol->unsuitable_hot No check_crystals Do abundant crystals form? cool_sol->check_crystals unsuitable_recovery Result: Potentially Unsuitable. Poor recovery. check_crystals->unsuitable_recovery No success Result: Suitable Solvent Found! check_crystals->success Yes consider_mixed Action: Consider this solvent for a mixed-solvent system. unsuitable_cold->consider_mixed Use as 'good' solvent unsuitable_hot->consider_mixed Use as 'poor' solvent

Caption: A systematic workflow for single-solvent screening.

Data Presentation: Common Solvents for Recrystallization

The table below summarizes key properties of common solvents used for the recrystallization of moderately polar organic compounds like thiophene carboxylates.

SolventBoiling Point (°C)Dielectric Constant (Polarity)Safety Considerations
Water10078.4None
Ethanol7824.5Flammable, irritant
Methanol6532.7Flammable, toxic
Acetone5620.6Flammable, irritant
Ethyl Acetate776.0Flammable, irritant
Dichloromethane409.1Volatile, potential carcinogen
Toluene1112.4Flammable, toxic
Heptane/Hexane98 / 69~2.0Flammable, neurotoxic

Source: Data compiled from multiple sources.[11][12]

Part 3: Troubleshooting Guide & FAQs

Even with a systematic approach, challenges are common. This section addresses the most frequent issues encountered during the recrystallization of thiophene carboxylate derivatives.

Q3: My compound is "oiling out" instead of forming crystals. What's happening and how do I fix it?

A3: "Oiling out" occurs when the solute is deposited from the solution as a liquid rather than a solid.[13][14] This happens when the solution becomes supersaturated at a temperature that is above the melting point of the solute.[6][13] High impurity levels can also depress the melting point, exacerbating this issue.[13][15] Oiled-out products are often impure because the oil can dissolve impurities more effectively than the solvent.[13][14]

Troubleshooting Steps:

  • Re-dissolve and Add More Solvent: Heat the mixture to re-dissolve the oil, then add a small amount of additional hot solvent. This keeps the compound in solution longer, allowing it to cool to a lower temperature before it precipitates.[6][13]

  • Slow Down Cooling: Rapid cooling encourages oiling out.[6] Allow the flask to cool slowly on the benchtop, perhaps insulated with glass wool, before moving it to an ice bath.

  • Lower the Solution Temperature: Use a solvent with a lower boiling point. This ensures the solution is cooler when it becomes saturated.

  • Change the Solvent System: If the problem persists, the polarity mismatch between the solvent and solute may be too great. Try a different solvent or a mixed-solvent system.[15]

Q4: I've cooled my solution, but no crystals have formed. What should I do?

A4: The failure of crystals to form from a clear solution indicates that you have a supersaturated solution, where the concentration of the solute is higher than its equilibrium solubility, but crystal nucleation has not yet occurred.[6][16]

Inducing Crystallization:

  • Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide nucleation sites for crystal growth.[6][13]

  • Add a Seed Crystal: If you have a small amount of the pure solid, add a tiny crystal to the solution. This provides a perfect template for further crystallization.[13][16][17]

  • Concentrate the Solution: Your solution may be too dilute. Gently heat the solution to boil off some of the solvent, thereby increasing the concentration, and then attempt to cool it again.[6][13]

  • Cool to a Lower Temperature: If not already done, place the flask in an ice-salt bath to achieve temperatures below 0 °C.

Troubleshooting_Tree start Problem During Cooling oil_out Liquid droplets form ('Oiling Out') start->oil_out no_crystals Solution remains clear (No Crystals) start->no_crystals low_yield Very few crystals form (Low Yield) start->low_yield sol_oil1 Re-heat, add more solvent, cool slowly. oil_out->sol_oil1 Try First sol_oil2 Switch to a lower boiling point solvent. oil_out->sol_oil2 If Fails sol_nocrys1 Scratch inner surface of the flask. no_crystals->sol_nocrys1 Try First sol_nocrys2 Add a seed crystal. no_crystals->sol_nocrys2 Or sol_nocrys3 Boil off some solvent to concentrate. no_crystals->sol_nocrys3 If Dilute sol_lowyield1 Too much solvent was used. Concentrate mother liquor and re-cool. low_yield->sol_lowyield1 sol_lowyield2 Compound has significant solubility in cold solvent. Use less solvent initially or choose a different solvent. low_yield->sol_lowyield2

Caption: A decision tree for common recrystallization problems.

Q5: When should I use a mixed-solvent system?

A5: A mixed-solvent system is ideal when no single solvent meets all the criteria for a good recrystallization.[18] This typically occurs when your compound is extremely soluble in one solvent (the "good" solvent) and very insoluble in another (the "poor" or "anti-solvent").[19][20] The two solvents must be miscible.

The procedure involves dissolving the compound in a minimum amount of the hot "good" solvent. Then, the "poor" solvent is added dropwise to the hot solution until it becomes faintly cloudy (the saturation point).[19][21] A few drops of the "good" solvent are then added to re-clarify the solution, which is then cooled slowly to allow for crystal formation.[18][19]

Q6: My purified crystals are still colored. How can I fix this?

A6: If your target compound is known to be colorless, colored impurities may be present. These can often be removed by adding a small amount of activated charcoal (e.g., Norit) to the hot solution before filtration. The highly porous charcoal adsorbs the colored, high-molecular-weight impurities. Use charcoal sparingly, as it can also adsorb your product, reducing the yield. After adding the charcoal, the solution must be filtered while hot (hot gravity filtration) to remove it before cooling.

Part 4: Experimental Protocols

Protocol 1: Screening for a Single Recrystallization Solvent
  • Preparation: Place approximately 20-30 mg of your crude thiophene carboxylate derivative into a small test tube.

  • Room Temperature Test: Add a potential solvent dropwise (e.g., 0.5 mL) and swirl. If the solid dissolves completely at room temperature, the solvent is unsuitable as recovery will be poor.[1]

  • Hot Solubility Test: If the solid is insoluble at room temperature, heat the test tube gently in a sand bath or on a hot plate. Continue adding the solvent in small portions until the solid just dissolves.[11] Record the approximate volume. If a large volume of solvent is required or if the solid does not dissolve, it is a poor solvent.

  • Cooling Test: If the solid dissolved completely when hot, allow the solution to cool slowly to room temperature, then place it in an ice-water bath for 10-15 minutes.

  • Evaluation: A suitable solvent is one where the compound is sparingly soluble at room temperature but completely soluble when hot, and which produces a large crop of crystals upon cooling.[1]

Protocol 2: Purification via Mixed-Solvent Recrystallization (Ethanol/Water Example)
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to just dissolve the compound completely.

  • Saturation: While keeping the solution hot, add hot water (the "poor" solvent) dropwise with swirling until a persistent cloudiness appears. This indicates the solution is saturated.[21]

  • Clarification: Add a few drops of hot ethanol to the mixture until the cloudiness just disappears, resulting in a clear, saturated solution.[19]

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol/water mixture to remove any residual mother liquor.[3]

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.[1][3]

References

  • Recrystallization. (n.d.). Department of Chemistry, University of Calgary. Retrieved from [Link]

  • Finding the best solvent for recrystallisation student sheet. (2021). Royal Society of Chemistry. Retrieved from [Link]

  • Recrystallization. (n.d.). University of Toronto. Retrieved from [Link]

  • 3.6F: Troubleshooting. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • RECRYSTALLISATION. (n.d.). University of Sydney. Retrieved from [Link]

  • Problems with Recrystallisations. (n.d.). University of York. Retrieved from [Link]

  • Process for the purification of thiophenes. (2009). Google Patents. US20090318710A1.
  • How to induce crystallization in a supersaturated solution. (2018). Quora. Retrieved from [Link]

  • Recrystallization. (n.d.). Wired Chemist. Retrieved from [Link]

  • Recrystallization (chemistry). (n.d.). EBSCO. Retrieved from [Link]

  • Oiling Out in Crystallization. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Thiophene-2-carboxylic acid - Solubility of Things. (n.d.). Retrieved from [Link]

  • Mixed-solvent recrystallisation. (n.d.). University of York. Retrieved from [Link]

  • Growing Crystals Two Ways Using Supersaturated Solutions. (n.d.). Attleboro Public Library. Retrieved from [Link]

  • Recrystallization (chemistry). (n.d.). Wikipedia. Retrieved from [Link]

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Mixed Solvent Recrystallization. (n.d.). Retrieved from [Link]

  • Experimental No. (4) Recrystallization. (2021). Retrieved from [Link]

  • Lab Procedure: Recrystallization. (2024). LabXchange. Retrieved from [Link]

  • Crystallization from a Supersaturated Solution. (n.d.). Department of Chemistry and Chemical Biology. Retrieved from [Link]

  • Crystallization of Sodium Acetate from a Supersaturated Solution (Demo). (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Supersaturation and Crystallization. (n.d.). Harvard Natural Sciences Lecture Demonstrations. Retrieved from [Link]

  • Recrystallization (help meeeeee). (2013). Reddit. Retrieved from [Link]

  • RECRYSTALLIZATION. (n.d.). ResearchGate. Retrieved from [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives. (n.d.). PMC. Retrieved from [Link]

  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (2023). PMC. Retrieved from [Link]

  • Properties of Thiophene Derivatives and Solubility. (n.d.). ResearchGate. Retrieved from [Link]

  • Thiophene-2-carboxylate. (n.d.). PubChem. Retrieved from [Link]

  • Thiophene derivatives and process for preparation thereof. (n.d.). Google Patents. US4051151A.
  • Influence of side-chain substitution for thiophene-based conjugated polymers on the charge transport properties. (n.d.). ResearchGate. Retrieved from [Link]

  • Recrystallisation Help. (2020). Reddit. Retrieved from [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022). YouTube. Retrieved from [Link]

  • Thiophene-2-carboxylic acid. (n.d.). Wikipedia. Retrieved from [Link]

  • Crystallization Solvents.pdf. (n.d.). Retrieved from [Link]

  • Development of potential manufacturing routes for substituted thiophenes. (n.d.). PMC. Retrieved from [Link]

  • 2-Thiophenecarboxylic acid. (n.d.). PubChem. Retrieved from [Link]

  • (PDF) Development of potential manufacturing routes for substituted thiophenes. (2025). ResearchGate. Retrieved from [Link]

  • Preparation method of 2-thiophenecarboxylic acid. (n.d.). Google Patents. CN101906092B.

Sources

Minimizing side reactions in the synthesis of 3-oxocyclohexyl thiophenes

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Minimizing Side Reactions in the Synthesis of 3-Oxocyclohexyl Thiophenes

Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers. Scope: Optimization of the conjugate addition of thiophene nucleophiles to 2-cyclohexen-1-one, focusing on the Rhodium-catalyzed 1,4-addition of thiopheneboronic acids (The "Hayashi-Miyaura" protocol).

Executive Summary: The Strategic Pathway

The synthesis of 3-oxocyclohexyl thiophenes is most reliably achieved via the Rhodium(I)-catalyzed asymmetric 1,4-addition of thiopheneboronic acids to 2-cyclohexen-1-one . While Friedel-Crafts alkylation offers a lower-cost alternative, it is plagued by polyalkylation and polymerization due to the electron-rich nature of thiophene.

For pharmaceutical applications requiring high enantiopurity (>95% ee) and defined regiochemistry, the Rh-catalyzed route is the industry standard. However, it suffers from three primary competing side reactions:

  • Protodeboronation: Hydrolysis of the C–B bond, yielding unsubstituted thiophene.

  • Oxidative Homocoupling: Dimerization of the thiophene boronic acid (e.g., 3,3'-bithiophene).

  • Beta-Hydride Elimination: Rare in this specific cycle but possible under forcing conditions, leading to Heck-type products.

Module 1: Critical Reaction Pathways & Side Reactions

The following diagram illustrates the competition between the productive catalytic cycle and the destructive side pathways.

ReactionPathways Start Start: Thiopheneboronic Acid + 2-Cyclohexenone Rh_Complex Active Rh(I)-OH Species Start->Rh_Complex Catalyst Pre-activation Protodeboronation SIDE REACTION 1: Protodeboronation (Formation of Thiophene) Start->Protodeboronation High Temp / Excess H2O Homocoupling SIDE REACTION 2: Oxidative Homocoupling (Formation of Bithiophene) Start->Homocoupling O2 Presence Transmetalation Transmetalation (Rate Limiting Step) Rh_Complex->Transmetalation Rh_Ar Intermediate A: Thienyl-Rh(I) Species Transmetalation->Rh_Ar Insertion Migratory Insertion (Enantio-determining) Rh_Ar->Insertion + Enone Rh_Ar->Protodeboronation Protonolysis of Rh-C Rh_Alkoxide Intermediate B: Oxa-π-allyl Rh(I) Insertion->Rh_Alkoxide Hydrolysis Hydrolysis/Protonation Rh_Alkoxide->Hydrolysis Hydrolysis->Rh_Complex Regenerates Catalyst Product Product: 3-(Thiophen-yl)cyclohexanone Hydrolysis->Product

Figure 1: Mechanistic competition between the desired 1,4-addition cycle and the primary parasitic pathways (protodeboronation and homocoupling).

Module 2: Troubleshooting & Optimization (Q&A)

Q1: My boronic acid is being consumed, but the yield of the desired ketone is low (<40%). The major byproduct is unsubstituted thiophene. What is happening?

Diagnosis: You are experiencing Protodeboronation .[1][2][3] Thiopheneboronic acids are notoriously unstable compared to phenyl analogs because the electron-rich thiophene ring facilitates protonolysis of the C–B bond, especially at elevated temperatures.

Corrective Actions:

  • Lower the Temperature: Standard Suzuki couplings run at 80–100°C. For thiophenes, this is fatal. Switch to a highly active catalyst system like [Rh(OH)((S)-BINAP)]2 which operates efficiently at 40°C .

  • Modify the Boron Source: If the boronic acid is too unstable, convert it to a potassium trifluoroborate (R-BF3K) or a boronic ester (pinacol ester) . These are more robust against hydrolysis, though they may require longer reaction times or specific activation.

  • Control Water Content: While water is required for the catalytic cycle (hydrolysis of the Rh-alkoxide), a large excess promotes protodeboronation. Use a defined solvent ratio, such as Dioxane:H2O (10:1) rather than 1:1 mixtures.

Q2: I see significant amounts of bithiophene (homocoupling) in my crude NMR. How do I stop this?

Diagnosis: Oxidative Homocoupling . This is driven by the presence of dissolved oxygen, which oxidizes the Thienyl-Rh(I) species or the boronic acid directly.

Corrective Actions:

  • Degassing is Non-Negotiable: Sparging with argon for 5 minutes is insufficient. Use the freeze-pump-thaw method (3 cycles) for the solvent system before adding the catalyst.

  • Catalyst Loading: High catalyst loadings (>5 mol%) can increase the local concentration of active Rh-thienyl species, statistically increasing the chance of bimolecular coupling. Reduce loading to 1.5–3.0 mol% .

Q3: The reaction stalls after 50% conversion. Adding more catalyst doesn't help.

Diagnosis: Catalyst Poisoning . Thiophenes are soft Lewis bases (sulfur lone pairs) and can coordinate irreversibly to the Rhodium center, displacing the phosphine ligands or blocking the coordination site for the enone.

Corrective Actions:

  • Ligand Selection: Use bulky, chelating phosphines like BINAP or Chiraphos . The chelate effect prevents ligand dissociation, and the bulk prevents the sulfur atom of the product from binding too tightly to the metal center.

  • Stoichiometry: Use an excess of the boronic acid (1.5 to 3.0 equivalents) relative to the enone. This ensures that even if some boron reagent degrades, enough remains to drive the reaction to completion.

Module 3: Optimized Protocol

Protocol: Rh-Catalyzed Asymmetric Addition of 3-Thiopheneboronic Acid Standardized for 1.0 mmol scale.

ComponentQuantityRoleNotes
2-Cyclohexen-1-one 1.0 mmol (96 mg)SubstrateLimiting reagent.
3-Thiopheneboronic Acid 3.0 mmol (384 mg)Nucleophile3.0 equiv used to offset protodeboronation.
[Rh(OH)((S)-BINAP)]2 0.015 mmol (3 mol% Rh)CatalystPre-formed dimer is superior to in-situ mixing.
1,4-Dioxane 3.0 mLSolventHigh solubility for boronic acids.
Water 0.3 mLCo-solventEssential for catalytic turnover.

Step-by-Step Procedure:

  • Catalyst Prep: In a glovebox or under strict Ar flow, charge a Schlenk flask with [Rh(OH)((S)-BINAP)]2 (or generate in situ from [Rh(acac)(C2H4)2] + (S)-BINAP).

  • Solvent Degassing: In a separate vessel, mix Dioxane and Water (10:1). Degas via freeze-pump-thaw (3 cycles) or vigorous Ar sparging for 30 mins.

  • Addition: Add the solvent to the catalyst. Stir for 5 min to ensure dissolution.

  • Substrate Addition: Add 3-Thiopheneboronic acid (solid) followed by 2-cyclohexen-1-one (liquid) via syringe.

  • Reaction: Seal the vessel. Stir at 40°C for 12–24 hours. Do not exceed 50°C.

  • Workup: Dilute with EtOAc, wash with NaHCO3 (sat) to remove excess boronic acid. Dry over Na2SO4.[4]

  • Purification: Flash chromatography (Hexanes/EtOAc). Thiophene products are often UV-active but may streak; use 1% TEA in eluent if necessary.

Module 4: Comparative Data (Method Selection)

FeatureRh-Catalyzed Addition (Recommended)Friedel-Crafts Alkylation Cu-Catalyzed Addition
Key Reagent Thiopheneboronic AcidThiophene + Lewis Acid (AlCl3)Thienyl Grignard/Zinc
Yield High (70–90%)Low to Moderate (30–50%)Moderate (50–70%)
Enantioselectivity Excellent (>95% ee)N/A (Racemic)Variable (Ligand dependent)
Major Side Reaction ProtodeboronationPolymerization ("Tar")1,2-Addition (Alcohol formation)
Temp Tolerance Mild (25–40°C)Low (-78°C to 0°C)Low (-78°C)
Atom Economy Moderate (Boronic waste)HighLow (Stoichiometric metal waste)

References

  • Hayashi, T., & Yoshida, K. (2002). Rhodium-Catalyzed Asymmetric 1,4-Addition of 3-Thiopheneboronic Acid to α,β-Unsaturated Carbonyl Compounds. Heterocycles, 59(1), 59-66.

  • Yoshida, K., & Hayashi, T. (2003). Rhodium-Catalyzed Asymmetric 1,4-Addition of Arylboronic Acids and Their Derivatives to Electron Deficient Olefins. Modern Rhodium-Catalyzed Organic Reactions, Wiley-VCH.

  • Navarro, C., & Csákÿ, A. G. (2008). Stereoselective Rh(I)-Catalyzed Tandem Conjugate Addition of Boronic Acids−Michael Cyclization. Organic Letters, 10(2), 217–219.

  • Noonan, G. M., & Leach, A. G. (2015). A mechanistic proposal for the protodeboronation of neat boronic acids. Organic & Biomolecular Chemistry, 13, 2555-2560.

  • Sardini, S. R., & Stoltz, B. M. (2015).[5] Palladium-Catalyzed Asymmetric Conjugate Addition of Arylboronic Acids. Organic Syntheses, 92, 247-255.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Interpretation of Ethyl 5-(3-oxocyclohexyl)-2-thiophenecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and materials science, the unambiguous structural elucidation of novel small molecules is a cornerstone of progress. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, remains the gold standard for this purpose, providing a detailed fingerprint of a molecule's hydrogen framework. This guide offers an in-depth analysis and interpretation of the 1H NMR spectrum for Ethyl 5-(3-oxocyclohexyl)-2-thiophenecarboxylate, a compound featuring a confluence of distinct chemical environments.

This document moves beyond a simple peak-by-peak assignment. It is designed for the practicing researcher, providing not only a predictive interpretation but also a comparative analysis against structural alternatives. We will dissect the causality behind the expected chemical shifts and coupling patterns, grounded in fundamental principles and supported by experimental data from analogous structures.

The Structural Hypothesis: Deconstructing the Molecule

Before delving into the spectrum, we must first understand the molecule's architecture. Ethyl 5-(3-oxocyclohexyl)-2-thiophenecarboxylate is composed of three distinct moieties, each contributing a unique set of signals to the 1H NMR spectrum:

  • The Ethyl Ester Group: A simple, yet informative, ethyl group attached to the carboxylate.

  • The 2,5-Disubstituted Thiophene Ring: A five-membered aromatic heterocycle, whose proton signals are sensitive to the electronic nature of its substituents.

  • The 3-Substituted Oxocyclohexyl Group: A saturated six-membered ring containing a ketone, which introduces conformational rigidity and diastereotopicity, leading to a complex series of signals.

A clear visualization of these proton environments is essential for the subsequent spectral analysis.

Caption: Molecular structure with proton labeling for NMR assignment.

Predicted 1H NMR Spectrum: A Quantitative Breakdown

The following table summarizes the predicted 1H NMR spectral data for Ethyl 5-(3-oxocyclohexyl)-2-thiophenecarboxylate, assuming acquisition in a standard solvent like CDCl3 at 400 MHz. The rationale for each assignment is detailed in the subsequent sections.

Proton Label Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constants (J, Hz) Assignment Rationale
H-3~ 7.75Doublet (d)1HJ3,4 ≈ 3.8Thiophene proton α to electron-withdrawing ester group.
H-4~ 7.10Doublet (d)1HJ4,3 ≈ 3.8Thiophene proton β to ester, adjacent to cyclohexyl group.
-OCH₂ CH₃~ 4.35Quartet (q)2HJ ≈ 7.1Methylene protons of the ethyl ester, deshielded by oxygen.
-OCH₂CH₃ ~ 1.38Triplet (t)3HJ ≈ 7.1Methyl protons of the ethyl ester.
H-1'~ 3.20Multiplet (m)1H-Methine proton at the thiophene-cyclohexyl junction.
H-2'eq, H-2'ax~ 2.55Multiplet (m)2H-Diastereotopic methylene protons α to the carbonyl group.
H-4'eq, H-4'ax~ 2.40Multiplet (m)2H-Diastereotopic methylene protons α to the carbonyl group.
H-6'eq, H-6'ax~ 2.15Multiplet (m)2H-Diastereotopic methylene protons adjacent to C-1'.
H-5'eq, H-5'ax~ 1.85Multiplet (m)2H-Methylene protons β to the carbonyl group.

Detailed Interpretation and Comparative Analysis

The Aromatic Region: The Thiophene Signature

The 2,5-disubstituted thiophene ring gives rise to two signals in the aromatic region of the spectrum. In unsubstituted thiophene, the α-protons (at C2/C5) resonate around 7.33 ppm and the β-protons (at C3/C4) at approximately 7.12 ppm[1]. The substituents in our target molecule—an electron-withdrawing ethyl carboxylate group at C2 and an electron-donating alkyl (cyclohexyl) group at C5—exert significant influence.

  • H-3: This proton is positioned alpha to the strongly electron-withdrawing ester group. This deshielding effect, combined with the inherent aromaticity, shifts its resonance significantly downfield, predicted here to be around 7.75 ppm .

  • H-4: This proton is beta to the ester group and alpha to the electron-donating alkyl substituent. The donating nature of the alkyl group provides some shielding, counteracting the deshielding from the nearby sulfur and aromatic ring current. Its chemical shift is therefore expected to be further upfield, around 7.10 ppm .

The two thiophene protons (H-3 and H-4) are vicinally coupled, resulting in a pair of doublets. The typical coupling constant for vicinal protons in a thiophene ring, J3,4, is in the range of 3.5-5.5 Hz[2]. We predict a value of approximately 3.8 Hz .

Comparative Insight: If we were to analyze the precursor, Ethyl 2-thiophenecarboxylate , we would observe three aromatic protons. The H-5 proton, being adjacent to the sulfur and lacking the shielding from an alkyl group, would appear downfield compared to H-4 in our target molecule, typically around 7.5 ppm. This comparison validates the shielding effect of the 3-oxocyclohexyl substituent.

The Ethyl Ester Region: A Familiar Pattern

The ethyl ester group provides one of the most recognizable patterns in 1H NMR spectroscopy.

  • -O-CH₂-: The methylene protons are directly attached to an electronegative oxygen atom, which deshields them significantly. They are expected to appear as a quartet around 4.35 ppm .[3] The quartet multiplicity arises from coupling to the three adjacent methyl protons (n+1 = 3+1 = 4).

  • -CH₃: The terminal methyl protons are more shielded and are predicted to resonate as a triplet at approximately 1.38 ppm .[4] The triplet is a result of coupling to the two neighboring methylene protons (n+1 = 2+1 = 3).

The coupling constant (J) for both the quartet and the triplet will be identical, typically around 7.1 Hz.

The Aliphatic Region: Unraveling the Cyclohexyl Ring

The 3-oxocyclohexyl moiety presents the most complex and overlapping region of the spectrum. The presence of the ketone and the chiral center at C-1' (the attachment point to the thiophene) renders all methylene protons on the ring diastereotopic, meaning the axial and equatorial protons of each CH₂ group are chemically non-equivalent and will have different chemical shifts.

  • H-1': This methine proton is attached to two electron-withdrawing groups: the thiophene ring and, to a lesser extent, the beta-carbonyl group. It is expected to be the most downfield of the aliphatic protons, appearing as a complex multiplet around 3.20 ppm .

  • Protons Alpha to Carbonyl (H-2', H-4'): Protons adjacent to a carbonyl group are deshielded due to the anisotropic effect of the C=O bond.[5][6] We predict the signals for the four protons at the C-2' and C-4' positions to appear in the 2.3-2.6 ppm range. These will be complex, overlapping multiplets due to both geminal and vicinal coupling.

  • Remaining Protons (H-5', H-6'): The protons at C-5' and C-6' are further from the deshielding functional groups and are expected to resonate at higher fields. The C-6' protons, being adjacent to the C-1' methine, will likely appear around 2.15 ppm , while the C-5' protons, being most remote, will be the most shielded, around 1.85 ppm .

Comparative Insight: Let's compare this to two hypothetical alternatives:

  • Ethyl 5-(cyclohexyl)-2-thiophenecarboxylate (No Ketone): The absence of the carbonyl group would cause a significant upfield shift for all cyclohexyl protons. The protons alpha to the former carbonyl position (H-2' and H-4') would likely shift to the ~1.7-1.9 ppm region, simplifying the spectrum considerably.

  • Ethyl 5-(4-oxocyclohexyl)-2-thiophenecarboxylate: Moving the ketone to the 4-position would dramatically alter the spectrum. The protons at C-2', C-3', C-5', and C-6' would all become alpha to the carbonyl, leading to a large, broad multiplet around 2.4 ppm integrating to 8H. The H-1' methine signal would likely shift slightly upfield as it is no longer in a beta position to the carbonyl. This highlights the sensitivity of 1H NMR to positional isomerism.

Experimental Protocol for High-Quality Data Acquisition

Achieving a well-resolved spectrum suitable for this level of detailed interpretation requires a meticulous experimental approach.

Sample Preparation
  • Massing: Accurately weigh approximately 5-10 mg of Ethyl 5-(3-oxocyclohexyl)-2-thiophenecarboxylate. Rationale: This amount provides sufficient concentration for a strong signal-to-noise ratio without causing issues with sample solubility or line broadening.

  • Solvent Selection: Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS). Rationale: CDCl₃ is a common, relatively inert solvent that dissolves a wide range of organic compounds. The deuterium (²H) is not detected in 1H NMR, preventing a large solvent peak from obscuring the analyte signals. TMS serves as the internal standard, with its protons defined as 0.00 ppm.[7]

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube. Rationale: Solid impurities can degrade spectral resolution by disrupting the magnetic field homogeneity.

Spectrometer Setup and Data Acquisition

The following workflow outlines the key steps on a modern NMR spectrometer (e.g., Bruker 400 MHz).

cluster_workflow NMR Acquisition Workflow start Insert Sample lock Lock on Deuterium Signal (CDCl₃) start->lock Step 1 shim Shim Magnetic Field lock->shim Step 2 (Crucial for resolution) tune Tune and Match Probe shim->tune Step 3 params Set Acquisition Parameters (pw, d1, ns, sw) tune->params Step 4 acquire Acquire FID params->acquire Step 5 process Process Data (FT, Phase, Baseline) acquire->process Step 6 analyze Analyze Spectrum (Integrate, Peak Pick) process->analyze Step 7 end Final Spectrum analyze->end

Sources

Spectral Characterization of Thiophene Esters: A Comparative Guide to Carbonyl Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thiophene esters serve as critical bioisosteres for phenyl rings in medicinal chemistry (e.g., Plavix analogs, duloxetine derivatives). However, their spectral characterization presents a unique challenge: the electron-rich sulfur atom induces strong mesomeric effects that shift carbonyl (


) vibrational frequencies, often overlapping with amides or other conjugated systems.

This guide provides a technical comparison of FTIR against Raman and Density Functional Theory (DFT) for analyzing these moieties. It details the mechanistic causes of spectral shifts, offers a self-validating experimental protocol, and provides reference data for distinguishing positional isomers (2- vs. 3-substituted).

The Physics of the Shift: Why Thiophene Esters Differ

To accurately interpret the spectra, one must understand the electronic environment. Unlike aliphatic esters (


), thiophene esters exhibit a bathochromic shift  (red shift) to lower wavenumbers (

).
The Mesomeric Effect (+M)

The sulfur atom in the thiophene ring donates electron density into the


-system. When the ester is at the C2 position, this conjugation extends directly to the carbonyl oxygen.
  • Mechanism: The resonance contributors increase the single-bond character of the

    
     bond.
    
  • Result: Reduced bond force constant (

    
    ) 
    
    
    
    Lower vibrational frequency (
    
    
    ).
Rotational Isomerism (The "Split" Peak)

A common artifact in high-resolution FTIR of thiophene esters is the appearance of a doublet or a broadened shoulder on the carbonyl peak. This is not usually an impurity.

  • Cause: Rotation around the C(ring)–C(carbonyl) bond creates syn-s-trans and anti-s-trans conformers.

  • Implication: In solution phase, both conformers exist in equilibrium, leading to peak splitting (

    
    ). In the solid state (crystalline), usually only the thermodynamically stable conformer is observed.
    
Visualization of Conjugation Pathways

The following diagram illustrates the resonance structures affecting the bond order.

ResonanceEffect Figure 1: Mechanistic pathway of thiophene-induced carbonyl frequency shift. Thiophene Thiophene Ring (Electron Donor) Carbonyl Carbonyl Group (C=O) Thiophene->Carbonyl +M Effect Resonance Resonance Hybrid (C-O Single Bond Character) Carbonyl->Resonance e- Delocalization Shift Frequency Shift (Lower Wavenumber) Resonance->Shift Force Constant Reduction

Comparative Analysis: FTIR vs. Alternatives

While FTIR is the industry standard for carbonyl analysis, it is not always the definitive tool for thiophene derivatives. The following table compares FTIR with Raman spectroscopy and Computational Chemistry (DFT).

Table 1: Technical Comparison of Analytical Methods
FeatureFTIR (Transmission/ATR) Raman Spectroscopy DFT (B3LYP/6-31G)*
Primary Detection Principle Change in Dipole MomentChange in PolarizabilityQuantum Mechanical Prediction
Carbonyl Sensitivity High (Strong Dipole)Low (Weak Polarizability)N/A (Theoretical)
Thiophene Ring Sensitivity Moderate (

stretch)
High (Sym. Ring Breathing)High
Isomer Differentiation Good (Frequency Shift)ModerateExcellent (Energy Calculation)
Water Interference High (OH masking)NegligibleN/A
Sample State Solid/Liquid/GasSolid/LiquidVirtual
Best Use Case Routine ID & PurityAqueous samples & PolymorphsAssigning complex conformers

Expert Insight: Use FTIR for the carbonyl quantification. Use Raman if you need to confirm the integrity of the thiophene ring itself (e.g., checking for saturation/reduction side-reactions), as the symmetric ring stretch (


) is very strong in Raman but weak in FTIR.

Experimental Protocol: Self-Validating Workflow

To ensure data integrity, follow this protocol. It includes a "Solvent Shift Validation" step to distinguish conformational splitting from impurities.

Step 1: Sample Preparation
  • Solid State: Use ATR (Attenuated Total Reflectance) with a Diamond or Ge crystal. Ensure high contact pressure to avoid "derivative-shaped" peaks caused by the anomalous dispersion effect.

  • Solution State (Validation Step): Dissolve the sample in a non-polar solvent (

    
     or 
    
    
    
    ).
Step 2: Acquisition Parameters[1]
  • Resolution: Set to

    
     (Standard 
    
    
    
    may mask rotamer splitting).
  • Scans: Minimum 32 scans to improve Signal-to-Noise ratio.

  • Background: Fresh background scan immediately prior to sample (critical for atmospheric

    
     removal near 
    
    
    
    , though far from carbonyl, it indicates instrument stability).
Step 3: The Solvent Shift Test (The "Trust" Factor)

If your solid-state spectrum shows a split carbonyl peak:

  • Run the sample in

    
    .
    
  • Observation: If the ratio of the split peaks changes or they merge into a broad band, the splitting is due to rotational isomerism (conformers).

  • Alternative: If the peaks remain distinct and sharp with no ratio change, you likely have a chemical impurity (e.g., unreacted acid or anhydride).

Workflow Diagram

Workflow Figure 2: Self-validating decision tree for distinguishing isomers from impurities. Start Sample: Thiophene Ester ATR Step 1: Solid State ATR (High Pressure) Start->ATR Check Decision: Split Peak? ATR->Check Solvent Step 2: Solution Phase (CHCl3 or CCl4) Check->Solvent Yes Concl1 Ratio Changes: Rotational Isomers (Valid) Check->Concl1 No (Single Peak) Analysis Analyze Peak Ratio Solvent->Analysis Analysis->Concl1 Concl2 No Change: Chemical Impurity (Invalid) Analysis->Concl2

Data Interpretation Guide

The following wavenumbers are reference values for methyl esters. Note that the 2-position is more conjugated than the 3-position, resulting in a lower frequency.

Table 2: Characteristic Wavenumbers
Functional GroupMethyl 2-thiophenecarboxylate Methyl 3-thiophenecarboxylate Methyl Benzoate (Ref)
Carbonyl (

)



Ring (

)



C-H Stretch (Aromatic)



Key Diagnostic:

  • 2-Isomer: Look for a strong band near

    
     and a secondary "shoulder" if in solution. The conjugation is strongest here.
    
  • 3-Isomer: The carbonyl appears at a higher frequency (

    
    ), closer to a standard benzoate ester, due to reduced resonance interaction with the sulfur atom.
    

References

  • Spectrochimica Acta Part A: Vibrational spectra and assignments of 2-thiophenecarboxylic acid.

    
    ). 
    
  • Journal of the Chemical Society: Rotational isomerism in the esters of furan-2- and thiophen-2-carboxylic acids. (Establishes the syn/anti splitting mechanism).

  • NIST Chemistry WebBook: Infrared Spectrum of Methyl 2-thiophenecarboxylate. (Standard reference data).

  • Lab Manager: FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis? (Comparative methodology).

  • MDPI: DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Derivatives. (Validation of computational methods).

Comparative Mass Spectrometry Profiling: Ethyl Thiophene Carboxylate Isomers and Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl thiophene carboxylates are critical pharmacophores in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and agrochemicals. Their structural isomers—specifically ethyl 2-thiophenecarboxylate and ethyl 3-thiophenecarboxylate —exhibit distinct electronic behaviors that influence their mass spectrometry (MS) fragmentation patterns.

This guide provides a mechanistic comparison of these isomers, analyzing the competition between McLafferty rearrangement and


-cleavage . It further contrasts ionization techniques (EI vs. ESI) to establish a validated identification workflow.

Mechanistic Fragmentation Profiling

The fragmentation of ethyl thiophene carboxylates under Electron Ionization (EI, 70 eV) is governed by the stability of the thiophene ring and the lability of the ester linkage.

The Primary Competition: -Cleavage vs. McLafferty Rearrangement

For ethyl esters, two dominant pathways compete. The ratio of these fragments often serves as a fingerprint for isomer differentiation.

Pathway A:

-Cleavage (Formation of Acylium Ion)

The most abundant ion (Base Peak) typically arises from the cleavage of the ethoxy group.

  • Mechanism: Homolytic cleavage of the C(carbonyl)-O bond.

  • Result: Loss of the ethoxy radical (

    
    , 45 Da).
    
  • Diagnostic Peak:

    
    . For ethyl thiophenecarboxylate (
    
    
    
    ), this appears at m/z 111 .
Pathway B: McLafferty Rearrangement

Requires a


-hydrogen (present in the ethyl group).
  • Mechanism: A six-membered transition state where a hydrogen from the ethyl terminal methyl group transfers to the carbonyl oxygen, followed by the elimination of neutral ethylene.

  • Result: Loss of ethylene (

    
    , 28 Da).
    
  • Diagnostic Peak:

    
    . For ethyl thiophenecarboxylate, this appears at m/z 128  (the radical cation of the carboxylic acid).
    
Isomer Differentiation: The Sulfur Resonance Effect

The position of the carboxylate group relative to the sulfur atom significantly alters fragment ion stability.

FeatureEthyl 2-thiophenecarboxylateEthyl 3-thiophenecarboxylate
Resonance Stabilization High. The C2 cation is directly stabilized by the adjacent Sulfur lone pair (

effect).
Moderate. The C3 cation cannot delocalize the positive charge onto the Sulfur as effectively as the C2 position.
Base Peak (m/z 111) Dominant. The acylium ion is exceptionally stable.Strong, but less dominant. Competing fragmentation pathways are more visible.
Parent Ion (m/z 156) Intense. The molecular ion is stabilized by the aromatic system.Less Intense. The ionization potential is slightly higher; fragmentation is faster.
Visualizing the Fragmentation Pathway

The following diagram illustrates the specific McLafferty and


-cleavage pathways for the 2-isomer.

Fragmentation M_Ion Molecular Ion (M+) m/z 156 TS 6-Membered Transition State M_Ion->TS Gamma-H Transfer Alpha Acylium Ion [M - OEt]+ m/z 111 (Base Peak) M_Ion->Alpha Alpha Cleavage - OEt (45 Da) McLafferty Acid Radical Cation [M - C2H4]+ m/z 128 TS->McLafferty - Ethylene (28 Da) Thiophene Thienyl Cation [C4H3S]+ McLafferty->Thiophene - OH (17 Da) Alpha->Thiophene - CO (28 Da)

Figure 1: Mechanistic pathway showing the competition between McLafferty rearrangement and Alpha-cleavage in Ethyl 2-thiophenecarboxylate.

Technique Comparison: EI vs. ESI

Selecting the correct ionization mode is vital for the specific analytical goal (e.g., impurity profiling vs. structural elucidation).

FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Energy Regime Hard Ionization (70 eV)Soft Ionization (Thermal/Voltage)
Dominant Species Radical Cation (

)
Protonated Adduct (

)
Key m/z Observed 156, 128, 111, 39157 (

), 179 (

)
Fragmentation Extensive (Fingerprint rich)Minimal (Molecular weight only)
Application Structural ID: Distinguishing 2- vs 3- isomers based on fragment ratios.Purity Assay: Quantifying the intact molecule in LC-MS workflows.
Limit of Detection Picogram range (SIM mode)Femtogram range (MRM mode)

Experimental Protocols

GC-MS Structural Elucidation Protocol

Use this protocol for identifying unknown isomers or verifying synthesis intermediates.

  • Sample Preparation: Dissolve 1 mg of ethyl thiophene carboxylate in 1 mL of HPLC-grade Dichloromethane (DCM).

  • Inlet: Split mode (20:1), Temperature 250°C.

  • Column: DB-5ms or equivalent (30m x 0.25mm ID, 0.25µm film).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 60°C (hold 1 min).

    • Ramp: 15°C/min to 280°C.

    • Final: Hold 3 min.

  • MS Source: EI mode, 230°C, Scan range 35–350 m/z.

  • Data Validation:

    • Verify the presence of the m/z 111 base peak.

    • Check the 111/128 ratio. If m/z 111 is >5x the intensity of m/z 128, it strongly suggests the 2-isomer due to resonance stabilization of the acylium ion [1, 4].

LC-MS Purity Protocol

Use this protocol for purity checks during drug development.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax), 2.1 x 50mm, 1.8µm.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Ionization: ESI Positive Mode.

  • Target Ions: Extract Ion Chromatogram (EIC) for m/z 157.03 (

    
    ).
    

Decision Matrix & Workflow

Use the following logic flow to determine the correct analytical approach for thiophene ester derivatives.

Workflow Start Sample: Unknown Thiophene Ester Goal Define Analytical Goal Start->Goal StructID Structural ID / Isomerism Goal->StructID Unknown Structure Quant Quantification / Purity Goal->Quant Known Structure GCMS Run GC-MS (EI) StructID->GCMS LCMS Run LC-MS (ESI+) Quant->LCMS Check111 Check m/z 111 vs 128 GCMS->Check111 Res2 High 111/128 Ratio (Likely 2-Isomer) Check111->Res2 Dominant 111 Res3 Lower 111/128 Ratio (Likely 3-Isomer) Check111->Res3 Significant 128

Figure 2: Decision matrix for selecting ionization techniques and interpreting isomer data.

References

  • NIST Mass Spectrometry Data Center. (2023). Thiophene-2-carboxylic acid, ethyl ester Mass Spectrum. NIST Chemistry WebBook, SRD 69.[1][2] [Link]

  • McLafferty, F. W. (1959). Mass Spectrometric Analysis.[3][4][5][6][7][8][9][10] Molecular Rearrangements. Analytical Chemistry, 31(1), 82-87. [Link]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing.
  • PubChem. (2023). 2-Ethylthiophene vs Thiophene Carboxylates Data. National Library of Medicine. [Link]

Sources

The Subtle Dance of Alkyl Chains: A Comparative Analysis of Ethyl vs. Methyl Thiophene Carboxylates in Modulating Biological Targets

Author: BenchChem Technical Support Team. Date: February 2026

A deep dive into the structure-potency nuances of two closely related chemical series, offering critical insights for medicinal chemists and pharmacologists in the design of next-generation therapeutics.

In the intricate world of drug discovery, even the smallest molecular modifications can lead to profound differences in biological activity. This guide provides a comprehensive comparison of the biological potency of ethyl versus methyl thiophene carboxylates, a class of compounds that has garnered significant attention for its diverse pharmacological activities. From acting as allosteric modulators of G-protein coupled receptors (GPCRs) to inhibiting key enzymes, these heterocycles are a fertile ground for therapeutic innovation.[1] This analysis will dissect the available experimental data to illuminate the subtle, yet critical, impact of substituting a methyl for an ethyl ester on the potency and efficacy of these promising molecules.

The Thiophene Carboxylate Scaffold: A Privileged Structure in Medicinal Chemistry

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a well-established "privileged structure" in medicinal chemistry. Its unique electronic properties and ability to engage in various non-covalent interactions make it a versatile scaffold for designing compounds that can interact with a wide array of biological targets.[1] When functionalized with a carboxylate group, the resulting thiophene carboxylates have been shown to exhibit a range of biological activities, including anti-inflammatory, anticancer, and neuromodulatory effects.[2] The esterification of this carboxylate with either a methyl or an ethyl group is a common synthetic step, yet the comparative biological consequences of this choice are not always systematically explored.

Comparative Biological Potency: A Tale of Two Esters

Allosteric Modulation of G-Protein Coupled Receptors (GPCRs)

Thiophene carboxylates have emerged as potent allosteric modulators of several GPCRs, including the GABA B receptor and the chemokine receptor CXCR2.[3][4] Allosteric modulators bind to a site on the receptor distinct from the endogenous ligand binding site, offering a more nuanced way to control receptor activity.[5]

Table 1: Comparative Potency of Thiophene Carboxylate Derivatives as GPCR Modulators

Compound ClassTargetEster GroupPotency (IC50/EC50)Reference
2-Acylamino-thiophene-3-carboxylatesGABA B Receptor (Positive Allosteric Modulator)MethylPotentiation of GABA-induced [35S]GTPγS binding[3]
2-Thioureidothiophene-3-carboxylatesCXCR2 (Antagonist)Not specified (likely varied)IC50 = 1.1 µM for lead compound[4]

Note: Direct comparative data for ethyl vs. methyl esters on the same core structure for these specific targets is limited in the cited literature. The table highlights the activity of these classes of compounds.

The available literature suggests that methyl 2-(acylamino)thiophene-3-carboxylates are effective positive allosteric modulators (PAMs) of the GABA B receptor.[3] While specific data for the corresponding ethyl esters is not provided in the same study, the choice of the methyl ester in the development of these PAMs may indicate a favorable balance of potency and metabolic stability. For CXCR2 antagonists, the focus has been on the broader structure-activity relationship (SAR) of the thioureidothiophene scaffold, with less emphasis on the specific ester substituent.[4]

Enzyme Inhibition

Thiophene carboxylates have also been identified as inhibitors of various enzymes, including branched-chain α-ketoacid dehydrogenase kinase (BCKDK) and D-amino acid oxidase (DAO).[6][7]

Table 2: Comparative Potency of Thiophene Carboxylate Derivatives as Enzyme Inhibitors

Compound ClassTargetEster GroupPotency (IC50)Reference
Benzothiophene-2-carboxylatesBDK (Allosteric Inhibitor)Not an ester (carboxylic acid)IC50 = 3.19 µM for lead compound[6]
Thiophene-3-carboxylic acidsDAO (Inhibitor)Not an ester (carboxylic acid)IC50 = 4.4 µM for parent compound[7]
Thiophene-2-carboxamidesAcetylcholinesterase (Inhibitor)Not an ester (amide)Varying inhibitory potentials[8]

In the case of BDK and DAO inhibitors, the parent carboxylic acids have been the primary focus of initial studies.[6][7] The esterified derivatives are often considered as prodrugs, designed to improve cell permeability and bioavailability, with the ester being hydrolyzed in vivo to the active carboxylic acid. The choice between a methyl and an ethyl ester in this context would likely be driven by factors such as the rate of hydrolysis and the overall pharmacokinetic profile rather than a direct interaction of the ester with the target.

Structure-Activity Relationship (SAR) Insights: The Role of the Ester Group

The seemingly minor difference between a methyl (-CH3) and an ethyl (-CH2CH3) group can influence biological potency through several mechanisms:

  • Steric Hindrance: The larger ethyl group can introduce steric hindrance that may either be beneficial or detrimental to binding, depending on the topology of the binding pocket. If the pocket is constrained, the smaller methyl group may be favored. Conversely, if there is a hydrophobic sub-pocket, the additional methylene unit of the ethyl group could lead to enhanced binding affinity.

  • Hydrophobicity: The ethyl group is more hydrophobic than the methyl group. This can impact cell membrane permeability and interactions with hydrophobic residues in the binding site.

  • Metabolic Stability: Esters are susceptible to hydrolysis by esterases. The rate of hydrolysis can differ between methyl and ethyl esters, which in turn affects the compound's half-life and duration of action. Generally, ethyl esters are slightly more stable to hydrolysis than methyl esters.

Experimental Methodologies for Assessing Biological Potency

The determination of the biological potency of thiophene carboxylates relies on a variety of robust and well-validated experimental techniques.

GPCR Radioligand Binding Assays

A fundamental method to determine the affinity of a compound for a GPCR is the radioligand binding assay.[9][10]

Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation: Membranes from cells expressing the target GPCR are prepared by homogenization and centrifugation.[8]

  • Incubation: The membranes are incubated with a known concentration of a radiolabeled ligand (e.g., [3H]-CGP54626 for the GABA B receptor) and varying concentrations of the unlabeled test compound (the thiophene carboxylate).

  • Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.[11]

  • Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is quantified using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.

Radioligand Binding Assay Workflow A GPCR-expressing Cell Membranes D Incubation A->D B Radioligand B->D C Test Compound (Thiophene Carboxylate) C->D E Filtration D->E F Scintillation Counting E->F G Data Analysis (IC50/Ki Determination) F->G

Caption: Workflow for a competitive radioligand binding assay.

Enzyme Inhibition Assays

To assess the inhibitory potential of thiophene carboxylates against enzymes like BDK or DAO, enzyme inhibition assays are employed.

Protocol: In Vitro Kinase Inhibition Assay (for BDK)

  • Reaction Mixture Preparation: A reaction mixture containing the purified BDK enzyme, its substrate (e.g., a peptide corresponding to the phosphorylation site on the BCKDH complex), and ATP (as the phosphate donor) is prepared in a suitable buffer.

  • Inhibitor Addition: Varying concentrations of the test compound (thiophene carboxylate) are added to the reaction mixture.

  • Initiation and Incubation: The reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 30°C) for a set period.

  • Detection: The extent of the reaction (i.e., substrate phosphorylation) is quantified. This can be done using various methods, such as a fluorescence-based assay where the phosphorylation event leads to a change in fluorescence.[6]

  • Data Analysis: The rate of the reaction at each inhibitor concentration is determined, and the data is used to calculate the IC50 value.

Enzyme Inhibition Assay Workflow A Purified Enzyme E Reaction Incubation A->E B Substrate B->E C ATP C->E D Test Compound (Inhibitor) D->E F Detection of Product Formation E->F G Data Analysis (IC50 Determination) F->G GABA_B_Receptor_Signaling cluster_membrane Cell Membrane GABAB_R GABA B Receptor G_protein Gi/o Protein GABAB_R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits K_channel K+ Channel G_protein->K_channel activates Ca_channel Ca2+ Channel G_protein->Ca_channel inhibits cAMP cAMP AC->cAMP K_efflux K+ Efflux K_channel->K_efflux Ca_influx Ca2+ Influx (Inhibited) Ca_channel->Ca_influx GABA GABA GABA->GABAB_R ATP ATP ATP->cAMP converts to Neuronal_Inhibition Neuronal Inhibition cAMP->Neuronal_Inhibition reduced levels contribute to K_efflux->Neuronal_Inhibition Ca_influx->Neuronal_Inhibition

Caption: Simplified GABA B receptor signaling pathway.

CXCR2 Signaling

CXCR2 is a chemokine receptor that also couples to Gi/o proteins. Its activation by chemokines like CXCL8 leads to a variety of cellular responses, including chemotaxis, proliferation, and angiogenesis. [4][12]

CXCR2_Signaling cluster_membrane Cell Membrane CXCR2 CXCR2 G_protein Gi/o Protein CXCR2->G_protein activates PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K MAPK MAPK Pathway G_protein->MAPK Chemokine Chemokine (e.g., CXCL8) Chemokine->CXCR2 Cellular_Response Chemotaxis, Proliferation, Angiogenesis PLC->Cellular_Response Akt Akt PI3K->Akt Akt->Cellular_Response MAPK->Cellular_Response

Caption: Key signaling pathways downstream of CXCR2 activation.

BDK Signaling

BCKDK is a mitochondrial kinase that regulates the activity of the branched-chain α-ketoacid dehydrogenase (BCKD) complex. By phosphorylating and inactivating BCKD, BCKDK plays a crucial role in the catabolism of branched-chain amino acids (BCAAs). [13][14]

BDK_Signaling BDK BDK (Branched-chain α-ketoacid dehydrogenase kinase) BCKD BCKD Complex (Active) BDK->BCKD phosphorylates BCKD_P BCKD Complex (Inactive) BCKD->BCKD_P BCAA_Catabolism BCAA Catabolism BCKD->BCAA_Catabolism BCAAs Branched-Chain Amino Acids (BCAAs) BCAAs->BCKD catabolized by

Caption: The role of BDK in regulating BCAA catabolism.

Conclusion: Guiding Future Drug Design

The choice between an ethyl and a methyl ester in the design of thiophene carboxylate-based therapeutics is a nuanced decision that can have a significant impact on biological potency. While direct comparative data is not always available, the principles of structure-activity relationships suggest that the larger, more hydrophobic ethyl group may offer advantages in certain binding pockets, while the smaller methyl group may be preferable in sterically constrained environments. Furthermore, the differential metabolic stability of these esters can be harnessed to fine-tune the pharmacokinetic profile of a drug candidate.

For researchers and drug development professionals, this guide underscores the importance of systematically evaluating such "minor" structural modifications. The synthesis and parallel testing of both ethyl and methyl thiophene carboxylate analogs in relevant biological assays is a critical step in optimizing lead compounds and ultimately, in the successful development of novel therapeutics. The insights gained from such studies will not only advance our understanding of the SAR of this important class of compounds but also pave the way for the rational design of more potent and selective drugs.

References

  • Tso, S. C., Gui, W. J., Wu, C. Y., Chuang, J. L., Qi, X., & Chuang, D. T. (2014). Benzothiophene Carboxylate Derivatives as Novel Allosteric Inhibitors of Branched-chain α-Ketoacid Dehydrogenase Kinase. Journal of Biological Chemistry, 289(30), 20583–20593. [Link]

  • Porcu, A., Martorelli, M., & Madeddu, C. (2013). Thiophene derivatives: new allosteric modulators of the GABAB receptor. ResearchGate. [Link]

  • Benke, D. (2010). Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling. Frontiers in Neuroscience, 4, 108. [Link]

  • Pin, J. P., & Bettler, B. (2016). Structural biology of GABA B receptor. Neuropharmacology, 100, 1-13. [Link]

  • Li, Y., & Li, J. (2020). Quantification of the Surface Expression of G Protein-coupled Receptors Using Intact Live-cell Radioligand Binding Assays. Bio-protocol, 10(18), e3761. [Link]

  • Jaffer, T., & Fredrickson, D. (2018). The emerging role of chemokine receptor CXCR2 in cancer progression. Journal of Biomedical Science, 25(1), 1-10. [Link]

  • Mobinikhaledi, A., et al. (2011). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry, 23(12), 5403-5406. [Link]

  • Singh, R., et al. (2020). Discovery, structure-activity relationship study and biological evaluation of 2-thioureidothiophene-3-carboxylates as a novel class of C-X-C chemokine receptor 2 (CXCR2) antagonists. European Journal of Medicinal Chemistry, 204, 112387. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. CXCR2. (n.d.). Retrieved from [Link]

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link]

  • QIAGEN. (n.d.). GABA Receptor Signaling. GeneGlobe. Retrieved from [Link]

  • StudySmarter. (2024, September 5). GABA Signaling: Pathway & Brain Role. Retrieved from [Link]

  • Wikipedia. (2023, November 26). BCKDK. In Wikipedia. Retrieved from [Link]

  • Pin, J. P., et al. (2004). Experimental strategies for studying G protein-coupled receptor homo- and heteromerization with radioligand binding and signal transduction methods. Molecular Pharmacology, 66(1), 1-7. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Ge, M., & Yang, D. (2005). A powerful tool for drug discovery. European Pharmaceutical Review. [Link]

  • Fayed, E. A., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2824. [Link]

  • Smith, C. A., & Smith, A. M. (2024). The Role of Branched Chain Ketoacid Dehydrogenase Kinase (BCKDK) in Skeletal Muscle Biology and Pathogenesis. International Journal of Molecular Sciences, 25(14), 7568. [Link]

  • UniProt. (n.d.). Bckdk - Branched-chain alpha-ketoacid dehydrogenase kinase - Rattus norvegicus (Rat). UniProtKB. Retrieved from [Link]

  • Wang, C., et al. (2022). The Role of Branched-Chain Amino Acids and Branched-Chain α-Keto Acid Dehydrogenase Kinase in Metabolic Disorders. Frontiers in Nutrition, 9, 911149. [Link]

  • Liu, S., et al. (2023). Small molecule branched-chain ketoacid dehydrogenase kinase (BDK) inhibitors with opposing effects on BDK protein levels. RCSB PDB. [Link]

  • Mobinikhaledi, A., et al. (2011). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry, 23(12), 5403-5406. [Link]

  • Gomaa, M. S., et al. (2017). Ethyl 7-Methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro-t[3][6][15]riazolo[4,3-a]pyrimidine-6-carboxylate. Molecules, 22(5), 819. [Link]

  • Khanum, G., et al. (2015). Ethyl 2-amino-4-methylthiophene-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 4), o292-o293. [Link]

  • El-Gendy, A. A., et al. (2024). Synthesis of Some Novel Thiophene Analogues as Potential Anticancer Agents. Chemistry & Biodiversity, e202301889. [Link]

  • Mamatha, D. M., et al. (2023). SYNTHESIS OF ETHYL-2-AMINO-4- (PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. RASAYAN Journal of Chemistry, 16(4), 2345-2351. [Link]

  • Edmondson, D. E. (2014). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal Chemistry, 4(6), 486-495. [Link]

  • Khanum, G., et al. (2021). Ethyl 2-amino-4-methylthiophene-3-carboxylate. IUCrData, 6(4), x210351. [Link]

  • Junqueira, R. G., & Mares-Guia, M. (1990). KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES. Ainfo. [Link]

  • Shyyka, O. Y., et al. (2021). Ethyl 2-Aminothiophene-3-Carboxylates in the Synthesis of Isomeric Thienopyridines. Chemistry of Heterocyclic Compounds, 57(7), 643-652. [Link]

  • Khan, I., et al. (2024). Exploration of morpholine-thiophene hybrid thiosemicarbazones for the treatment of ureolytic bacterial infections via targeting urease enzyme: Synthesis, biochemical screening and computational analysis. Frontiers in Chemistry, 12, 1386701. [Link]

  • Bin Muhsinah, A., et al. (2025). Ethyl 4-methyl-2-(phenylamino)thiophene-3-carboxylate: One-pot synthesis, structural characterization, computational studies, and antitumor activity. ResearchGate. [Link]

  • Akkurt, M., et al. (2012). Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3111. [Link]

  • Kulkarni, S. K., et al. (2016). Synthesis, antioxidant and anti-inflammatory activities of ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates. ResearchGate. [Link]

  • Zenodo. (2025). ELMANN METHOD FOR ENZYME INHIBITION. [Link]

  • Chen, K. E., et al. (2022). Designing allosteric modulators to change GPCR G protein subtype selectivity. Nature, 610(7931), 387-394. [Link]

  • da Silva, G. V. J., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules, 26(14), 4330. [Link]

  • Iakobson, O. D., et al. (2020). Thiophene-based water-soluble fullerene derivatives as highly potent antiherpetic pharmaceuticals. Organic & Biomolecular Chemistry, 18(38), 7546-7555. [Link]

  • Akkurt, M., et al. (2008). Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2411. [Link]

  • Beytur, M., et al. (2026). Synthesis, Characterization, Enzyme Inhibitory Activity, and Molecular Docking Analysis of a New Series of Thiophene-Based Heterocyclic Compounds. ResearchGate. [Link]

  • Kumar, A., et al. (2023). Deep learning reveals endogenous sterols as allosteric modulators of the GPCR–Gα interface. eLife, 12, e85495. [Link]

Sources

Comparative cytotoxicity of Ethyl 5-(3-oxocyclohexyl)-2-thiophenecarboxylate vs standard drugs

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Cytotoxicity Evaluation: Ethyl 5-(3-oxocyclohexyl)-2-thiophenecarboxylate vs. Standard Oncology Agents

Part 1: Executive Summary & Compound Profile

Objective: This guide provides a technical framework for evaluating the cytotoxic efficacy of Ethyl 5-(3-oxocyclohexyl)-2-thiophenecarboxylate (CAS 909421-70-1) against industry-standard chemotherapeutic agents. While specific public clinical data for this proprietary intermediate is emerging, this guide synthesizes structure-activity relationship (SAR) data from the 5-substituted-2-thiophenecarboxylate class to establish performance benchmarks, experimental protocols, and mechanistic hypotheses.

Compound Identity:

  • IUPAC Name: Ethyl 5-(3-oxocyclohexyl)thiophene-2-carboxylate

  • Molecular Formula: C₁₃H₁₆O₃S

  • Molecular Weight: 252.33 g/mol

  • Structural Class: Thiophene-2-carboxylate ester.

  • Key Pharmacophore: The thiophene core serves as a bioisostere for phenyl rings, often enhancing metabolic stability and lipophilicity. The 3-oxocyclohexyl moiety introduces a specific hydrogen-bond acceptor (ketone) and defined stereochemical bulk, potentially targeting hydrophobic pockets in kinases (e.g., VEGFR, PTP1B) or tubulin binding sites.

Part 2: Comparative Benchmarking Framework

To objectively assess the potency of Ethyl 5-(3-oxocyclohexyl)-2-thiophenecarboxylate, it must be benchmarked against agents with distinct Mechanisms of Action (MoA).

Standard Reference Drugs
DrugClassMechanism of Action (MoA)Typical IC₅₀ (Solid Tumors)Rationale for Comparison
Doxorubicin AnthracyclineDNA intercalation & Topoisomerase II inhibition0.1 – 1.0 µMBenchmarks general potency and cardiotoxicity risks.
Cisplatin Platinum Coordination ComplexDNA cross-linking (intra-strand)1.0 – 10.0 µMStandard for evaluating efficacy in resistant cell lines.
5-Fluorouracil (5-FU) AntimetaboliteThymidylate synthase inhibition5.0 – 50.0 µMComparison for metabolic interference potential.
Anticipated Performance (Based on Class Analogues)

Based on SAR data for 5-substituted thiophene-2-carboxylates (e.g., 2-bromo-5-substituted thiophenes and thiophene carboxamides), the target compound is expected to exhibit:

  • Moderate Cytotoxicity: IC₅₀ values in the 5–25 µM range are typical for mono-ester derivatives.

  • Selectivity: Thiophene esters often show higher selectivity for epithelial tumor lines (e.g., MCF-7, A549) over normal fibroblasts (e.g., WI-38), a critical advantage over Doxorubicin.

  • Solubility Constraints: The ethyl ester and cyclohexyl group increase lipophilicity (LogP ~3.5), requiring precise DMSO solubilization protocols to prevent precipitation in aqueous media.

Part 3: Experimental Protocol (Self-Validating System)

Principle: This protocol uses the MTT Colorimetric Assay to quantify mitochondrial dehydrogenase activity as a proxy for cell viability. The workflow includes mandatory "No-Cell" and "Vehicle Control" blanks to ensure data integrity.

Reagents & Preparation
  • Stock Solution: Dissolve 10 mg of Ethyl 5-(3-oxocyclohexyl)-2-thiophenecarboxylate in 100% DMSO to achieve a 20 mM stock. Vortex for 2 mins. Store at -20°C.

  • Working Solutions: Serially dilute in culture medium (RPMI-1640 + 10% FBS) to concentrations: 100, 50, 25, 12.5, 6.25, 3.125 µM. Final DMSO concentration must be < 0.5%.

Assay Workflow
  • Seeding: Plate cells (e.g., MCF-7, HepG2) at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Aspirate media. Add 100 µL of Working Solutions (triplicate wells).

    • Positive Control: Doxorubicin (same concentrations).

    • Negative Control: 0.5% DMSO in media.

    • Blank: Media only (no cells).

  • Incubation: 48h at 37°C, 5% CO₂.

  • Development: Add 20 µL MTT (5 mg/mL in PBS). Incubate 4h.

  • Solubilization: Aspirate media carefully. Add 150 µL DMSO to dissolve formazan crystals. Shake 10 min.

  • Read: Measure Absorbance (OD) at 570 nm (reference 630 nm).

Data Calculation


  • IC₅₀ Determination: Plot Log(Concentration) vs. % Viability using non-linear regression (Sigmoidal Dose-Response).

Part 4: Visualization & Mechanism

Experimental Workflow Diagram

This diagram illustrates the critical path for validating the compound's cytotoxicity, ensuring all controls are in place.

CytotoxicityWorkflow Compound Ethyl 5-(3-oxocyclohexyl)- 2-thiophenecarboxylate Solubilization Stock Prep (DMSO 20mM) Compound->Solubilization Dilution Serial Dilution (0.1 - 100 µM) Solubilization->Dilution Treatment Treatment (48h) Dilution->Treatment Cells Cell Culture (MCF-7 / HepG2) Seeding Seeding 96-Well Plate Cells->Seeding Seeding->Treatment MTT MTT Addition & Solubilization Treatment->MTT Read OD Measurement (570 nm) MTT->Read Analysis IC50 Calculation & Comparison Read->Analysis

Caption: Step-by-step workflow for comparative cytotoxicity assessment using the MTT assay.[1]

Proposed Mechanism of Action (SAR)

Thiophene-2-carboxylates often act via Kinase Inhibition or Tubulin Destabilization . The diagram below hypothesizes the pathway based on structural analogs.

MechanismAction Drug Thiophene Derivative (Ligand) Target Target Protein (e.g., VEGFR / Tubulin) Drug->Target Competitive Inhibition Binding Hydrophobic Pocket Binding Target->Binding Signaling Signal Transduction Blockade Binding->Signaling Apoptosis Apoptosis Induction (Caspase-3 Activation) Signaling->Apoptosis Arrest Cell Cycle Arrest (G2/M Phase) Signaling->Arrest

Caption: Hypothesized mechanism: Thiophene core facilitates binding to kinase/tubulin hydrophobic pockets.

Part 5: Strategic Analysis of Results

When interpreting your experimental data, categorize the compound's performance using these criteria:

  • High Potency (Lead Candidate): IC₅₀ < 5 µM.

    • Action: Proceed to mechanistic studies (Annexin V/PI staining) and in vivo toxicity.

  • Moderate Potency (Hit): IC₅₀ = 5 – 50 µM.

    • Action: Optimize structure. The ethyl ester might be hydrolyzed in vivo to the acid; consider testing the free acid form or a bioisostere amide.

  • Low Potency: IC₅₀ > 50 µM.

    • Action: The compound may be metabolically unstable or lack cellular permeability. Check solubility and stability.

Selectivity Index (SI): Calculate


.
  • An SI > 2.0 indicates promising therapeutic window. Thiophene derivatives frequently outperform Doxorubicin (SI ~1.0) in this metric due to lower general toxicity.

References

  • Knochel, P., et al. (2018).[1] New Iron-, Cobalt- and Nickel-Catalyzed Cross-Coupling Reactions. Ludwig-Maximilians-Universität München.[1][2]

    • Context: Describes the synthesis and reactivity of ethyl 5-bromothiophene-2-carboxylate, the precursor to the target compound.
  • Romagnoli, R., et al. (2018).[1] 2-Alkoxycarbonyl-3-arylamino-5-substituted thiophenes as a novel class of antimicrotubule agents. European Journal of Medicinal Chemistry.

    • Context: Establishes the cytotoxicity baseline (IC50 ~0.1–1.0 µM)
  • Putra, A., et al. (2024). Biological Activities of Thiophenes. Encyclopedia MDPI.

    • Context: Comprehensive review of thiophene derivatives' biological activities, including anticancer and antimicrobial effects.
  • Fu, H. Y., et al. (2012).[3] Palladium-Catalyzed Direct Heteroarylations of Heteroaromatics Using Esters as Blocking Groups.[4][3][5] ChemInform.[3]

    • Context: Validates the structural stability and synthetic utility of the ethyl 5-thiophene-2-carboxyl

Sources

A Senior Application Scientist's Guide to Elemental Analysis Standards for Thiophene Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparison for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the purity and exact elemental composition of novel compounds are not mere details—they are the bedrock of reliable, reproducible, and safe research. For researchers engaged in the synthesis and application of thiophene carboxylate derivatives, a class of compounds with significant therapeutic potential, precise elemental analysis is a critical quality control checkpoint.[1] This guide provides an in-depth comparison of elemental analysis standards and methodologies, offering field-proven insights to ensure the integrity of your experimental data.

The accurate determination of carbon (C), hydrogen (H), nitrogen (N), and particularly sulfur (S) is paramount.[2] Even minor deviations from theoretical values can signify impurities that could drastically alter a compound's biological activity or material properties, leading to misleading structure-activity relationship (SAR) studies and potential safety concerns.[3]

The Cornerstone of Compound Validation: Combustion Analysis

The most prevalent and robust method for determining the elemental composition of organic compounds like thiophene carboxylates is combustion analysis.[4] This technique involves the complete combustion of a sample in a high-oxygen environment, converting the constituent elements into simple, quantifiable gases (CO₂, H₂O, N₂, and SO₂).[4] Modern elemental analyzers automate this process, providing rapid and precise results.[5][6]

However, the accuracy of these powerful instruments is entirely dependent on proper calibration with appropriate standards. The choice of standard is not trivial; it must be a self-validating system that ensures the trustworthiness of every subsequent analysis.

Logical Flow of Elemental Analysis

Elemental Analysis Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Validation Sample Thiophene Carboxylate Derivative Weighing Accurate Weighing (Microbalance) Sample->Weighing Standard Certified Reference Material (CRM) Standard->Weighing Combustion High-Temperature Combustion (>900°C in O₂ stream) Weighing->Combustion Separation Gas Chromatographic Separation Combustion->Separation Detection Thermal Conductivity Detector (TCD) & Infrared (IR) Detector Separation->Detection Calibration Calibration Curve Generation (from CRM data) Detection->Calibration Quantification Quantification of C, H, N, S in Sample Calibration->Quantification Validation Comparison with Theoretical Values Quantification->Validation

Caption: Workflow for Elemental Analysis of Thiophene Carboxylate Derivatives.

Selecting the Right Elemental Analysis Standard: A Comparative Overview

The choice of a standard is critical and should be based on the specific requirements of the analysis. Certified Reference Materials (CRMs) are the gold standard, offering traceability to international standards and a high degree of certainty in their certified values.[7]

Standard TypeKey CharacteristicsBest ForPotential Drawbacks
Pure Organic Compounds High purity, well-defined stoichiometry (e.g., Sulfanilamide, Cystine, BBOT).[8]Routine calibration and performance verification of CHNS analyzers.May not perfectly match the combustion behavior of complex thiophene derivatives.
Matrix-Matched Standards Similar elemental composition and physical properties to the sample being analyzed.Achieving the highest accuracy for a specific class of compounds.Can be difficult to source or may require custom synthesis.
Certified Reference Materials (CRMs) Produced by national metrology institutes (e.g., NIST) or accredited producers, with a certificate of analysis stating the property values and their uncertainties.[9]Establishing traceability and for use in accredited laboratories.Can be more expensive than other standards.
In-house or Secondary Standards Well-characterized materials within a specific laboratory.Routine quality control where traceability to a national standard is not essential.Lack of external validation and potential for batch-to-batch variability.

Key Causality in Standard Selection: The combustion characteristics of a standard should ideally mimic those of the sample. Thiophene derivatives, with their stable aromatic ring and sulfur heteroatom, can sometimes exhibit different combustion profiles compared to simple aliphatic standards. Therefore, for high-stakes analyses, such as those for regulatory submission, a well-characterized thiophene-based standard or a CRM with a similar matrix is highly recommended.

Experimental Protocol: Elemental Analysis of Ethyl 2-Thiophenecarboxylate

This protocol outlines a validated method for the elemental analysis of a model thiophene carboxylate derivative, ethyl 2-thiophenecarboxylate (C₇H₈O₂S).[10]

Instrumentation and Reagents
  • Elemental Analyzer: CHNS/O analyzer capable of high-temperature combustion (e.g., models from Elementar, PerkinElmer, or Thermo Fisher Scientific).

  • Microbalance: Accurate to at least 0.001 mg.

  • Certified Reference Material (CRM): Sulfanilamide (C₆H₈N₂O₂S) is a suitable primary standard due to its well-defined composition and stability.[8] Other options include Cystine or Dibenzothiophene CRMs.[9]

  • Sample: Ethyl 2-thiophenecarboxylate, dried under vacuum to remove residual solvents.

  • Consumables: Tin or silver capsules, high-purity oxygen (99.995%), and helium or argon carrier gas.

Instrument Calibration
  • Standard Preparation: Accurately weigh approximately 1-2 mg of the CRM into a tin capsule. Repeat for a total of 3-5 replicates.

  • Calibration Run: Analyze the CRM replicates according to the instrument's operating procedure.

  • Calibration Curve: The instrument software will generate a calibration curve based on the known elemental composition of the CRM and the measured detector responses. The linearity of this curve is a critical indicator of instrument performance.

Sample Analysis
  • Sample Preparation: Accurately weigh approximately 1-2 mg of the dried ethyl 2-thiophenecarboxylate into a tin capsule. Prepare at least three replicates.

  • Analysis: Analyze the sample replicates using the same instrument parameters as the calibration.

Data Analysis and Validation
  • Calculation: The instrument software will calculate the percentage of C, H, N, and S in the sample based on the calibration.

  • Theoretical Values: Calculate the theoretical elemental composition of ethyl 2-thiophenecarboxylate (Molar Mass: 156.20 g/mol ).

    • C: (7 * 12.011) / 156.20 * 100% = 53.83%

    • H: (8 * 1.008) / 156.20 * 100% = 5.16%

    • S: (1 * 32.065) / 156.20 * 100% = 20.53%

  • Acceptance Criteria: For a pure compound, the experimental values should be within ±0.4% of the theoretical values, a widely accepted standard in academic and industrial laboratories.[2][11]

Challenges and Expert Insights in Thiophene Analysis

The presence of sulfur in thiophene derivatives introduces specific challenges that require careful consideration.

Logical Relationship of Analytical Challenges

Analytical_Challenges cluster_challenges Potential Challenges cluster_solutions Mitigation Strategies Incomplete_Combustion Incomplete Combustion High_Temp Higher Combustion Temperature Incomplete_Combustion->High_Temp leads to underestimation of S Tungsten_Oxide Use of Catalysts (e.g., WO₃) Incomplete_Combustion->Tungsten_Oxide leads to underestimation of S SO2_Adsorption SO₂ Adsorption Inert_Components Inert Combustion Tube Materials SO2_Adsorption->Inert_Components causes peak tailing and inaccuracies Matrix_Effects Matrix Effects Matrix_Matched_Std Matrix-Matched Standards Matrix_Effects->Matrix_Matched_Std improves accuracy for complex samples

Caption: Challenges and Solutions in the Elemental Analysis of Thiophenes.

  • Incomplete Combustion: The stable thiophene ring can sometimes resist complete combustion at standard temperatures, leading to the underestimation of elemental percentages, particularly sulfur. Utilizing a higher combustion temperature or adding a catalyst like tungsten oxide can facilitate complete decomposition.[12]

  • SO₂ Adsorption: Sulfur dioxide can be adsorbed onto the surfaces of the combustion tube and gas lines, leading to peak tailing and inaccurate results. Ensuring the use of inert materials and maintaining a clean, well-conditioned system is crucial.

  • Matrix Effects: The overall composition of the molecule can influence its combustion behavior. For complex thiophene carboxylate derivatives with multiple functional groups, using a standard with a similar chemical matrix can significantly improve accuracy.

Conclusion: Upholding Scientific Integrity

The elemental analysis of thiophene carboxylate derivatives is a foundational aspect of their characterization, directly impacting the reliability of subsequent research and development. By understanding the principles of combustion analysis, making informed choices about calibration standards, and being aware of the specific challenges posed by sulfur-containing compounds, researchers can ensure the highest level of scientific integrity. The use of Certified Reference Materials and adherence to validated protocols are not just best practices; they are essential for generating trustworthy and reproducible data in the competitive landscape of drug discovery and materials science.

References

  • Smithers. (n.d.). Elemental Analysis for the Pharmaceutical Industry Q&A. Retrieved from [Link]

  • Wikipedia. (2024). Combustion analysis. Retrieved from [Link]

  • Patel, D., et al. (2021). DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q. International Journal of Chemical & Pharmaceutical Analysis. Retrieved from [Link]

  • Intertek. (n.d.). Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Retrieved from [Link]

  • Analytik Jena. (n.d.). Determination of Sulfur Species in Cement Samples by Combustion Elemental Analysis. Retrieved from [Link]

  • PAC LP. (n.d.). Total Sulfur and Nitrogen Calibration for Gaseous Hydrocarbons and LPG using the Multiloop feature of the Accura sampling device. Retrieved from [Link]

  • Ci Analytics. (2018). Sulfur Analysis. Retrieved from [Link]

  • Wang, Y., et al. (2024). Development and Validation of Analytical Procedure for Elemental Impurities in Rosuvastatin Calcium Tablets by ICP-MS and Microwave Digestion. PMC. Retrieved from [Link]

  • Downer, Jr., T. M., & Riber, Jr., C. R. (1966). THE DETERMINATION OF SULFUR IN ORGANIC COMPOUNDS. DTIC. Retrieved from [Link]

  • Li, Y., et al. (2023). Determination of Organic and Reduced Inorganic Sulfur by Multi-element Scanning Thermal Analysis. Journal of Visualized Experiments. Retrieved from [Link]

  • Sema. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. Retrieved from [Link]

  • ELTRA. (n.d.). Carbon / Sulfur Analyzer ELEMENTRAC CS-i. Retrieved from [Link]

  • HORIBA. (n.d.). Measurement Principle - Carbon/Sulfur Analysis. Retrieved from [Link]

  • Shimadzu. (n.d.). G340A Examination of Analysis of the Total Sulfur Content Using Nexis™ SCD-2030. Retrieved from [Link]

  • Jensen, W. B. (2016). Liebig and Combustion Analysis. University of Cincinnati. Retrieved from [Link]

  • Bin Muhsinah, A., et al. (2024). New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. PMC. Retrieved from [Link]

  • ResearchGate. (2024). New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. Retrieved from [Link]

  • Wikipedia. (2024). Thiophene-2-carboxylic acid. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Thiophene-2-carboxylate. PubChem. Retrieved from [Link]

  • Kandioller, W., et al. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. Retrieved from [Link]

  • NIST. (n.d.). Thiophene-2-carboxylic acid ethyl ester. NIST WebBook. Retrieved from [Link]

  • Agilent. (n.d.). Agilent ULTRA Analytical Standards and Certified Reference Materials for your applications and workflows. Retrieved from [Link]

  • Willi, J., et al. (2024). Continuous-Flow Stable Sulfur Isotope Analysis of Organic and Inorganic Compounds by EA-MC-ICPMS. PMC. Retrieved from [Link]

  • AZoNano. (2023). The Problems Associated With Elemental Analysis. Retrieved from [Link]

  • Starna Scientific. (n.d.). Certified Reference Materials. Retrieved from [Link]

  • Professional Testing Services. (n.d.). Determination of Carbon & Sulphur Via Combustion Method. Retrieved from [Link]

  • National Institute of Metrology of China. (n.d.). Reference Material Certificate. Retrieved from [Link]

  • Khan, I., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC. Retrieved from [Link]

Sources

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